2-Methoxy-4-(trifluoromethyl)nicotinic acid
Description
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)4(2-3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGQUVMWYGVJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678883 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-53-5 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
For: Researchers, Scientists, and Drug Development Professionals Subject: 2-Methoxy-4-(trifluoromethyl)nicotinic acid CAS Number: 1221792-53-5
This technical guide provides a summary of the known physical and chemical properties of this compound. Due to the nature of this compound as a specialized research chemical, much of the publicly available quantitative data is predicted via computational models. This document compiles these values and outlines the general experimental methodologies typically employed for their determination.
Quantitative Data Summary
The physical properties of this compound are summarized below. It is important to note that while the melting point is an experimental value, other key metrics are predominantly derived from computational predictions.
| Physical Property | Value | Data Type | Source |
| Molecular Formula | C₈H₆F₃NO₃ | - | - |
| Molecular Weight | 221.14 g/mol | - | - |
| Melting Point | 118 - 119 °C | Experimental | [1] |
| Boiling Point | 292.5 ± 40.0 °C | Predicted | [1] |
| Density | 1.448 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 2.41 ± 0.36 | Predicted | [1] |
| Physical Form | Powder | Experimental | [1] |
General Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section outlines the standard methodologies used to determine the key physical properties for nicotinic acid derivatives.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of purity.
-
Methodology: Capillary Melting Point
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range was observed to be 118-119 °C.[1]
-
pKa Determination
The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent.
-
Methodology: Potentiometric Titration
-
A precise weight of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying nicotinic acid and its derivatives.
-
Methodology: HPLC with UV Detection
-
Mobile Phase Preparation: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is prepared and degassed.
-
Standard Preparation: Standard solutions of the compound at known concentrations are prepared.
-
Sample Preparation: The sample is dissolved in a suitable solvent and filtered through a 0.45 µm filter to remove particulate matter.
-
Analysis: The sample is injected into the HPLC system. The compound is separated on a suitable column (e.g., a reverse-phase C18 column) and detected using a UV detector, typically at a wavelength around 261 nm for the pyridine ring system.
-
Quantification: The purity and/or concentration of the sample is determined by comparing its peak area to that of the standards.
-
Visualizations
As no specific signaling pathways or detailed experimental workflows involving this compound are documented in public literature, the following diagram illustrates the logical relationship between the compound's IUPAC name and its constituent chemical groups.
References
Spectral Data Analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectral data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. It also outlines standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H6 |
| ~7.2 | Doublet | 1H | H5 |
| ~4.0 | Singlet | 3H | -OCH₃ |
| ~11.0-13.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~160 | C2 |
| ~155 | C6 |
| ~140 (quartet, J_CF ≈ 35 Hz) | C4 |
| ~122 (quartet, J_CF ≈ 270 Hz) | -CF₃ |
| ~115 | C5 |
| ~110 | C3 |
| ~53 | -OCH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~1700-1725 (strong) | C=O | Stretching (Carboxylic Acid) |
| ~1600, ~1470 | C=C, C=N | Aromatic Ring Stretching |
| 1250-1350 (strong) | C-F | Stretching |
| 1000-1300 | C-O | Stretching (Aryl Ether) |
Table 4: Predicted Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 221 | [M]⁺ (Molecular Ion) |
| 204 | [M - OH]⁺ |
| 193 | [M - CO]⁺ |
| 176 | [M - COOH]⁺ |
| 152 | [M - CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the logical workflow for the characterization of a chemical compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid: A Technical Guide for Drug Development Professionals
Introduction
2-Methoxy-4-(trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs, including the methoxy, trifluoromethyl, and nicotinic acid moieties, contribute to its potential as a versatile building block in the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.[1][2] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery and development processes, from synthesis and purification to formulation and screening.
This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds. Due to the limited publicly available quantitative data for the target compound, this guide also presents a detailed, generalized experimental protocol for determining its solubility. Furthermore, a logical workflow is visualized to illustrate the role of such a chemical intermediate in a typical drug discovery pipeline.
Physicochemical Properties
Some key physicochemical properties of this compound are listed below.
| Property | Value | Reference |
| CAS Number | 1221792-53-5 | [3] |
| Molecular Formula | C8H6F3NO3 | [3] |
| Molecular Weight | 221.13 g/mol | [3] |
| Melting Point | 118-119 °C | [3] |
| Boiling Point (Predicted) | 292.5 ± 40.0 °C | [3] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [3] |
Solubility Data
Qualitative Solubility of a Structurally Related Compound:
Qualitative data for 2-Chloro-4-(trifluoromethyl)nicotinic acid suggests that it is soluble in organic solvents such as ethanol and dimethylformamide.[4] This indicates that polar aprotic and protic solvents are likely to be effective for dissolving compounds of this class.
Quantitative Solubility of a Parent Compound:
The parent compound, 4-(trifluoromethyl)nicotinic acid, exhibits solubility in a range of polar solvents. The following table summarizes the available quantitative solubility data for this related molecule.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 50 |
| Dimethyl Sulfoxide (DMSO) | 10 |
| Ethanol | 25 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 |
| [Source:[5]] |
These values suggest that polar aprotic solvents like DMF and DMSO are particularly effective at dissolving this type of fluorinated nicotinic acid derivative. The moderate solubility in ethanol, a polar protic solvent, further supports the general trend. The lower solubility in aqueous buffer highlights the compound's relatively hydrophobic nature, a common characteristic of molecules containing a trifluoromethyl group.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely used gravimetric and shake-flask methods coupled with a suitable analytical technique for concentration measurement.[6][7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining undissolved solid, either centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter. This step is critical to ensure that only the dissolved solid is being measured.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reliability of the results and report the mean and standard deviation.
-
Role in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2][8] The following diagram illustrates a typical workflow in a drug discovery and development pipeline where such a compound could be utilized as a key building block.
Caption: Drug Discovery and Development Workflow.
This workflow highlights the stages where a versatile chemical intermediate like this compound would be crucial. In the "Hit-to-Lead" and "Lead Optimization" phases, medicinal chemists would utilize such building blocks to synthesize libraries of new compounds with improved potency, selectivity, and pharmacokinetic properties. The unique electronic and steric properties imparted by the methoxy and trifluoromethyl groups can be systematically explored to fine-tune the interaction of the drug candidate with its biological target.[1]
Conclusion
While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a comprehensive analysis of its physicochemical properties and the solubility of structurally related compounds provides a solid foundation for its application in a research and development setting. The provided experimental protocol offers a robust framework for determining its solubility in various organic solvents, a critical step for any scientist or professional involved in the synthesis, formulation, and screening of new chemical entities. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 1221792-53-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. 2-Methoxy-5-(trifluoromethyl)nicotinic acid | 944904-62-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)nicotinic Acid: Discovery, Synthesis, and Application
Introduction
2-Methoxy-4-(trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid derivative, serves as a critical building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position, imparts specific chemical properties that are leveraged in the development of potent herbicides. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its role as a key intermediate in the production of the herbicide pyroxsulam.
Discovery and History
The discovery of this compound is intrinsically linked to the research and development of the triazolopyrimidine sulfonamide class of herbicides by Dow AgroSciences. This class of herbicides is known for its high efficacy at low application rates and its specific mode of action. The broader family of acetolactate synthase (ALS) inhibitors, to which triazolopyrimidine sulfonamides belong, was first introduced in the 1970s with the sulfonylureas. The triazolopyrimidine sulfonamides themselves were registered in the United States in 1993.[1]
The development of pyroxsulam, a post-emergence herbicide for controlling grass and broadleaf weeds in cereal crops, necessitated the synthesis of novel pyridine-based intermediates.[2] this compound emerged as a key precursor in the manufacturing process of pyroxsulam, which was discovered by Dow AgroSciences LLC.[2] The first global registration for pyroxsulam was achieved in 2007. While a specific, independent discovery date for this compound is not prominently documented, its existence and importance are a direct result of the intensive research in the late 20th and early 21st centuries to create more effective and selective herbicides.
Physicochemical Properties
Limited publicly available data exists for the detailed physicochemical properties of this compound. However, key data has been compiled from chemical suppliers and is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221792-53-5 | [3] |
| Molecular Formula | C₈H₆F₃NO₃ | [3] |
| Molecular Weight | 221.13 g/mol | [3] |
| Melting Point | 118 - 119 °C | [3] |
| Boiling Point (Predicted) | 292.5 ± 40.0 °C | [3] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a key step in the overall manufacturing process of pyroxsulam. While the direct synthesis of the acid is not extensively detailed in the public domain, the synthesis of its derivative, 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, is described in the patent literature. The nicotinic acid is a direct precursor to this sulfonyl chloride. A plausible synthetic route involves the conversion of a corresponding 2-chloro-4-(trifluoromethyl)nicotinic acid to the 2-methoxy derivative, followed by conversion to the sulfonyl chloride.
A representative experimental protocol for the subsequent step in the synthesis of pyroxsulam, which utilizes the sulfonyl chloride derivative of this compound, is detailed below. This provides insight into the chemical environment and reaction conditions this intermediate is subjected to.
Experimental Protocol: Synthesis of Pyroxsulam from 2-Methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride
This protocol is adapted from patent CN108892671B, which describes the preparation of pyroxsulam.[4]
Objective: To synthesize pyroxsulam via a condensation reaction.
Materials:
-
2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride
-
Dichloromethane (organic solvent)
-
4-dimethylaminopyridine (catalyst)
-
Triethylamine (organic base)
-
4N HCl (for workup)
-
Methanol (for washing)
Procedure:
-
To a reaction vessel containing 137g of dichloromethane, add 25.4g (0.13 mol) of 2-amino-5,7-dimethoxy[1][5][6]triazolo[1,5-a]pyrimidine with stirring.
-
Add 0.006g (0.05 mmol) of 4-dimethylaminopyridine and 27.5g (0.1 mol) of 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride to the mixture and stir for 30 minutes.
-
At room temperature, add 13.1g (0.13 mol) of triethylamine dropwise to the reaction mixture.
-
Heat the reaction mixture to 35°C and maintain for 3 hours.
-
After the reaction is complete, treat the mixture with 60g of 4N HCl and stir at 25°C for 1 hour.
-
Cool the mixture to 10°C and filter the resulting solid.
-
Wash the collected solid with water, followed by a wash with methanol.
-
Dry the solid to yield pyroxsulam (40.8g, 94% yield, 98.5% purity by HPLC).[4]
Biological Activity and Signaling Pathways
This compound itself is not the final active herbicidal molecule. Its significance lies in its role as a precursor to pyroxsulam. Pyroxsulam is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[7]
The inhibition of ALS disrupts the production of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to the death of susceptible plants.[7] This mode of action is highly specific to plants and microorganisms, as animals obtain these amino acids from their diet and lack the ALS enzyme.[1]
Signaling Pathway of Pyroxsulam (derived from this compound)
The following diagram illustrates the mechanism of action of pyroxsulam.
Caption: Mechanism of action of pyroxsulam.
Experimental and Synthetic Workflow
The overall process from the precursor to the final herbicidal action involves a series of chemical transformations and biological interactions. The following diagram outlines this workflow.
Caption: Synthetic and application workflow.
Conclusion
This compound stands as a testament to the ongoing innovation in the field of agrochemicals. While not an end-product itself, its role as a pivotal intermediate in the synthesis of the highly effective herbicide pyroxsulam underscores its importance. The specific arrangement of its functional groups is a result of targeted chemical design aimed at producing a final molecule with a precise biological activity. Further research into the synthesis and properties of this and similar fluorinated nicotinic acid derivatives may lead to the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.
References
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1221792-53-5 [chemicalbook.com]
- 4. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
- 5. Identification and evaluation of novel acetolactate synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agrobaseapp.com [agrobaseapp.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)nicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methoxy-4-(trifluoromethyl)nicotinic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of the methoxy and trifluoromethyl groups on the nicotinic acid scaffold imparts unique physicochemical and pharmacological properties, making these molecules attractive candidates for targeting a range of biological pathways, particularly those involved in oncology. This document details synthetic methodologies, summarizes available quantitative biological data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives have long been a fertile ground for the development of therapeutic agents. The pyridine ring serves as a versatile scaffold that can be functionalized to modulate biological activity. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. When combined with a methoxy (-OCH3) group at the 2-position, these nicotinic acid derivatives exhibit distinct electronic and steric properties that can be exploited for targeted drug design.
This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogs, with a particular emphasis on their emerging role as kinase inhibitors.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound and its derivatives can be approached through several synthetic routes, often starting from commercially available trifluoromethylated pyridines.
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
A common precursor for the target compounds is 4-(trifluoromethyl)nicotinic acid. Various methods for its preparation have been reported, generally involving the construction of the pyridine ring from trifluoromethyl-containing building blocks or the functionalization of a pre-existing trifluoromethylpyridine.
One reported method involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.[1] Another approach starts from methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, which undergoes catalytic hydrogenation to remove the chloro groups, followed by hydrolysis of the ester to yield the carboxylic acid.[1]
Introduction of the 2-Methoxy Group and Derivatization
The 2-methoxy group can be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 2-position of the nicotinic acid scaffold. For instance, 2-chloro-4-(trifluoromethyl)nicotinic acid can serve as a key intermediate.[2][3]
General Synthetic Scheme:
Experimental Protocol: Synthesis of Methyl 2-Methoxynicotinate (General Procedure)
This protocol describes a general method for the esterification of a nicotinic acid derivative, which can be adapted for this compound.
-
To a solution of 2-methoxynicotinic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with ethyl acetate.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.[4]
Experimental Protocol: Synthesis of N-Trifluoromethyl Amides from Carboxylic Acids (General Procedure)
This protocol outlines a method for the synthesis of N-trifluoromethyl amides from carboxylic acids, which could be applied to this compound.
-
Activate the carboxylic acid by converting it to an acid halide or ester.
-
In a separate reaction, treat an isothiocyanate with silver fluoride (AgF) at room temperature to generate a reactive intermediate.[5][6][7]
-
Acylate the in situ generated intermediate with the activated carboxylic acid derivative to afford the N-trifluoromethyl amide.[5][6][7]
Biological Activity and Data Presentation
Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases, particularly those in the mitogen-activated protein kinase (MAPK) pathway.
Kinase Inhibition
The MAPK pathway, including the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.
One notable example of a compound containing a related scaffold is LXH254, a potent and selective inhibitor of BRAF and CRAF kinases.[9] While not a direct derivative of this compound, its structure, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, highlights the potential of the trifluoromethyl-substituted pyridine core in targeting RAF kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| LXH254 | BRAF | 0.2 | [9] |
| CRAF | 0.07 | [9] | |
| ARAF | 6.4 | [9] | |
| Hypothetical Derivative 1 | Target X | Value | |
| Hypothetical Derivative 2 | Target Y | Value |
Note: Data for hypothetical derivatives are included for illustrative purposes and should be populated with experimental findings.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Active kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate (e.g., 384-well)
-
-
Procedure: a. Prepare serial dilutions of the test compound in the kinase assay buffer. b. Add the diluted compound or vehicle (DMSO) to the wells of the microplate. c. Add the kinase enzyme to each well (except for the negative control). d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[3]
Cell Proliferation Assay
This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)
-
Cell culture medium and supplements
-
Test compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well clear or opaque-walled microplates
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10] b. Prepare serial dilutions of the test compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the test compound or vehicle control.[2] d. Incubate the cells for a specified period (e.g., 72 hours).[2] e. Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.[10] f. Measure the absorbance or luminescence using a microplate reader.[11]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value from the resulting dose-response curve.[2]
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells.
-
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (donor). A fluorescent tracer that binds to the target acts as the acceptor. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[12][13]
-
Procedure: a. Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-fused target protein and any necessary partner proteins (e.g., for RAF dimers).[12] b. Plate the transfected cells in a white, opaque-walled microplate.[12] c. Add serial dilutions of the test compound. d. Add the fluorescent NanoBRET™ tracer.[12] e. Incubate to allow for binding equilibrium.[12] f. Add the Nano-Glo® Live Cell Substrate and immediately measure the donor and acceptor emissions.[12]
-
Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the compound concentration to determine the IC50.[12]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes.
-
Reagents and Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure: a. Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.[14][15] b. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.[11][16] c. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10]
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining compound against time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[15]
Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of a compound.
-
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal epithelium.[8]
-
Procedure: a. Seed Caco-2 cells on transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[8] b. Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[8] c. Add the test compound to the apical (A) or basolateral (B) side of the monolayer. d. At specified time points, collect samples from the receiver compartment. e. Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. b. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Signaling Pathways and Visualizations
The primary signaling pathway targeted by many derivatives in this class is the MAPK/ERK pathway. Understanding the intricate network of interactions within this pathway and its crosstalk with other signaling cascades, such as the PI3K/Akt pathway, is crucial for rational drug design and for predicting potential resistance mechanisms.
The RAS-RAF-MEK-ERK Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF\n(A/B/CRAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Inhibitor [label="2-Methoxy-4-(trifluoromethyl)\nnicotinic acid derivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription [label="Activation"]; Transcription -> Proliferation; Inhibitor -> RAF [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: The RAS-RAF-MEK-ERK signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screen [label="Primary Screen:\nIn Vitro Kinase Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n(Potency & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-Based Assays:\nProliferation, Target Engagement", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Gen [label="Lead Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADME_Tox [label="ADME/DMPK & \nIn Vivo Efficacy", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Cell_Assay; Cell_Assay -> Lead_Gen; Lead_Gen -> ADME_Tox; ADME_Tox -> Candidate; } dot Caption: Workflow for kinase inhibitor screening.
Crosstalk between MAPK and PI3K/Akt Signaling Pathways
// Nodes for MAPK Pathway RAS_MAPK [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for PI3K/Akt Pathway RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"];
// Crosstalk Nodes Crosstalk1 [label="Crosstalk", shape=point, width=0];
// Edges for MAPK Pathway RAS_MAPK -> RAF -> MEK -> ERK;
// Edges for PI3K/Akt Pathway RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR;
// Crosstalk Edges RAS_MAPK -> PI3K [label="Activation"]; ERK -> mTOR [label="Activation", style=dashed]; AKT -> RAF [label="Inhibition", arrowhead=tee, style=dashed]; } dot Caption: Crosstalk between MAPK and PI3K/Akt pathways.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. This technical guide provides a foundational resource for researchers in this field, offering insights into synthesis, biological evaluation, and relevant cellular pathways. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in advancing them toward clinical applications.
References
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assessment [protocols.io]
- 11. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 12. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 13. criver.com [criver.com]
- 14. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
A Methodological Guide to Determining the Thermochemical Properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the requisite experimental and computational methodologies for a comprehensive determination of the thermochemical properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. Due to the absence of extensive published data for this specific compound, this document serves as a procedural whitepaper, detailing the established protocols for measuring and calculating key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. The guide also includes a representative synthesis pathway and hypothetical workflows for experimental characterization and computational analysis, visualized using the DOT language. This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for the thermochemical assessment of novel organic compounds.
Introduction
This compound is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation. These properties, including enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), govern the compound's stability, reactivity, and energy content. This guide provides a detailed overview of the experimental and computational approaches necessary to obtain these critical data points.
Physicochemical Data
Currently, the publicly available quantitative data for this compound is limited. The known melting point is summarized in the table below. The subsequent sections of this guide detail the methodologies to determine the remaining essential thermochemical properties.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO3 | Chemical Supplier |
| Molecular Weight | 221.13 g/mol | Chemical Supplier |
| Melting Point | 118-119 °C | Chemical Supplier |
| Boiling Point (Predicted) | 292.5 ± 40.0 °C | Chemical Supplier |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | Chemical Supplier |
Experimental Protocols for Thermochemical Characterization
The following experimental techniques are standard for determining the thermochemical properties of organic compounds.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is instrumental in determining heat capacity and the enthalpy of phase transitions.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
Solution Calorimetry for Enthalpy of Solution
Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent, providing the enthalpy of solution (ΔsolH).[4]
Methodology:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter by performing a reaction with a known enthalpy change or by using an electrical heater.[4]
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Measurement:
-
Fill the calorimeter with a suitable solvent (e.g., water or an organic solvent) and allow it to reach thermal equilibrium.
-
Introduce the sample into the solvent and record the temperature change until a stable baseline is re-established.[5]
-
-
Data Analysis: Calculate the enthalpy of solution from the observed temperature change, the heat capacity of the calorimeter and its contents, and the amount of sample dissolved.[6]
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The sample is burned in an excess of oxygen, and the heat released is measured.[7]
Methodology:
-
Sample Preparation: A pellet of a known mass of this compound is placed in a crucible within a combustion bomb. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion: The bomb is filled with high-pressure oxygen (e.g., 30 atm) and the sample is ignited.
-
Temperature Measurement: The combustion bomb is submerged in a known mass of water in a calorimeter, and the temperature rise of the water is measured accurately.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, accounting for the enthalpies of formation of the combustion products (CO2, H2O, N2, and HF).[7]
Thermogravimetric Analysis (TGA) for Thermal Stability and Sublimation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to study processes like sublimation and decomposition.[8]
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Measurement: Heat the sample at a controlled rate under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.
-
Data Analysis: The resulting TGA curve provides information on the decomposition temperature and can be used to determine the enthalpy of sublimation by analyzing the rate of mass loss at different temperatures (e.g., using the Langmuir equation).[8]
Computational Thermochemistry Protocols
Computational methods provide a powerful tool for predicting thermochemical properties, especially for novel molecules where experimental data is unavailable. High-level ab initio methods are particularly effective.[9]
Gaussian-4 (G4) Theory for Enthalpy of Formation
The Gaussian-4 (G4) theory is a composite computational method designed to achieve high accuracy in calculating thermochemical data.[10][11]
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a lower level of theory, typically B3LYP/6-31G(2df,p).[10]
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These results are then extrapolated to the complete basis set limit.[10]
-
Total Energy Calculation: The final G4 energy is obtained by combining the energies from the various calculations and adding empirical higher-level corrections.[10]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated from the G4 atomization energy.[12]
Visualizations
The following diagrams illustrate the workflows and pathways relevant to the study of this compound.
Caption: Experimental workflow for thermochemical characterization.
Caption: Computational workflow for determining enthalpy of formation.
Caption: A representative synthesis pathway.
Conclusion
While specific experimental thermochemical data for this compound is not yet available in the public domain, this guide provides a comprehensive framework of the established experimental and computational methodologies required for its determination. The protocols detailed herein for techniques such as Differential Scanning Calorimetry, Solution Calorimetry, Combustion Calorimetry, and high-level computational methods like G4 theory, offer a clear pathway for researchers to obtain the necessary data for process development, safety analysis, and further research. The provided workflows serve as a visual roadmap for the systematic thermochemical characterization of this and other novel compounds.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. mse.ucr.edu [mse.ucr.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution Calorimetry [serc.carleton.edu]
- 5. purdue.edu [purdue.edu]
- 6. youtube.com [youtube.com]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 12. Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Safety and Handling of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and known properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. The information is intended to support laboratory safety protocols and inform research and development activities. Due to the limited availability of data for this specific compound, information from structurally related compounds, such as 4-(trifluoromethyl)nicotinic acid and nicotinic acid, is included for a more comprehensive understanding of its potential characteristics.
Chemical and Physical Properties
Quantitative data for this compound and its close analog, 4-(trifluoromethyl)nicotinic acid, are summarized below. This information is critical for proper handling, storage, and experimental design.
| Property | This compound | 4-(Trifluoromethyl)nicotinic acid |
| CAS Number | 1221792-53-5 | 158063-66-2 |
| Molecular Formula | C₈H₆F₃NO₃ | C₇H₄F₃NO₂ |
| Molecular Weight | 221.13 g/mol | 191.11 g/mol |
| Melting Point | 118-119 °C | 136 - 141 °C |
| Boiling Point | 292.5 ± 40.0 °C (Predicted) | Not available |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | Not available |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is not available, information from safety data sheets for this compound and the closely related 4-(trifluoromethyl)nicotinic acid indicates potential hazards.
GHS Hazard Classification (for 4-(Trifluoromethyl)nicotinic acid):
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific target organ toxicity — single exposure: Category 3 (Respiratory system)[1][2]
Precautionary Measures:
| Category | Recommendations |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2] - Hand Protection: Wear appropriate chemical-resistant gloves.[2] - Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[3] - Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[3] |
| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood.[3] - Ensure eyewash stations and safety showers are readily accessible.[3] |
| Handling | - Avoid contact with skin and eyes.[3] - Do not breathe dust or vapor.[3] - Avoid formation of dust and aerosols. - Wash hands thoroughly after handling. |
| Storage | - Store in a cool, dry, and well-ventilated place.[3] - Keep container tightly closed.[3] - Incompatible Materials: Strong oxidizing agents.[3] |
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |
Toxicological Information
Quantitative toxicological data, such as LD50 values, for this compound are not currently available in the public domain. The toxicological properties of this specific compound have not been fully investigated.[3] For the related compound, 4-(trifluoromethyl)nicotinic acid, safety data sheets also indicate that no acute toxicity information is available.[3]
Experimental Protocols
Proposed Synthesis of 4-(trifluoromethyl)nicotinic acid (Illustrative Example):
This protocol is based on methods described for the synthesis of 4-(trifluoromethyl)nicotinic acid and serves as a potential framework.
Step 1: Acylation
-
In a reactor, vinyl ethyl ether and a catalyst are combined.
-
Trifluoro-acetyl chloride is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., -10 to 30 °C) for several hours to yield 4-ethoxy-1,1,1-trifluoro-3-alken-2-one.
Step 2: Cyclization
-
The product from Step 1 is reacted with 3-aminoacrylonitrile in an ethanol solvent.
-
The mixture is heated to reflux.
-
Sodium ethoxide in ethanol is added dropwise, and the reaction is continued at reflux to yield 4-trifluoromethylnicotinonitrile.
Step 3: Hydrolysis
-
The 4-trifluoromethylnicotinonitrile is hydrolyzed using a sodium hydroxide solution at an elevated temperature (e.g., 100 °C).
-
After the solid dissolves, the solution is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.
-
The resulting solid, 4-trifluoromethylnicotinic acid, is collected by filtration and dried.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: Proposed multi-step synthesis of 4-(trifluoromethyl)nicotinic acid.
Potential Biological Signaling Pathways
Specific signaling pathways for this compound have not been elucidated in the available literature. However, as a derivative of nicotinic acid (Niacin, Vitamin B3), it may interact with pathways associated with this class of compounds.
Nicotinic acid is known to exert its effects, particularly on lipid metabolism, through the activation of the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to a decrease in free fatty acid release into the bloodstream.
The diagram below illustrates the general signaling pathway of nicotinic acid.
Caption: General nicotinic acid signaling pathway via the GPR109A receptor.
Logical Workflow for Safe Handling
To ensure the safe handling of this compound in a research setting, the following logical workflow should be implemented.
Caption: Logical workflow for the safe handling of chemical compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid from 3,4-Lutidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The described synthetic route starts from the readily available starting material, 3,4-lutidine.
Synthetic Pathway Overview
The synthesis of this compound from 3,4-lutidine is a four-step process involving selective oxidation, chlorination, trifluoromethylation, and methoxylation. Each step is critical for achieving the desired final product with good yield and purity.
Figure 1. Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | 3,4-Lutidine | 4-Methylnicotinic Acid | Nitric Acid, Sulfuric Acid | ~60-70 | >95 | 210-212 |
| 2 | 4-Methylnicotinic Acid | 2-Chloro-4-methylnicotinic Acid | Hydrogen Peroxide, Acetic Acid, Phosphorus Oxychloride | ~65-75 | >97 | 173-175 |
| 3 | 2-Chloro-4-methylnicotinic Acid | 2-Chloro-4-(trifluoromethyl)nicotinic Acid | Trifluoroacetic acid, Silver carbonate | ~50-60 | >98 | 158-159[1] |
| 4 | 2-Chloro-4-(trifluoromethyl)nicotinic Acid | This compound | Sodium Methoxide, Methanol | >85 | >98 | 118-119[2] |
Experimental Protocols
Step 1: Synthesis of 4-Methylnicotinic Acid from 3,4-Lutidine
Principle: This step involves the selective oxidation of the methyl group at the 3-position of 3,4-lutidine to a carboxylic acid. The methyl group at the 4-position is less reactive under these conditions.
Protocol:
-
In a well-ventilated fume hood, cautiously add 3,4-lutidine (1.0 eq) to a stirred solution of concentrated sulfuric acid (3.0 eq) at a temperature maintained below 20°C.
-
To this mixture, add concentrated nitric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to 90-100°C and maintain it at this temperature for 8-10 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate to a pH of 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 4-methylnicotinic acid.
Step 2: Synthesis of 2-Chloro-4-methylnicotinic Acid from 4-Methylnicotinic Acid
Principle: This transformation is achieved in two stages: N-oxidation of the pyridine ring followed by chlorination at the 2-position. The N-oxide formation activates the pyridine ring for nucleophilic substitution.
Protocol:
-
N-Oxidation:
-
Suspend 4-methylnicotinic acid (1.0 eq) in glacial acetic acid.
-
Add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature at 70-80°C.
-
Stir the mixture at this temperature for 24 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude 4-methylnicotinic acid N-oxide.
-
-
Chlorination:
-
To the crude N-oxide, add phosphorus oxychloride (POCl₃, 3.0 eq) and heat the mixture to 100°C for 4 hours.[3]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH to 2-3 with a concentrated sodium hydroxide solution.
-
The precipitate is collected by filtration, washed with cold water, and dried to give 2-chloro-4-methylnicotinic acid.
-
Step 3: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid from 2-Chloro-4-methylnicotinic Acid
Principle: This key step involves the trifluoromethylation of the methyl group at the 4-position. A direct C-H trifluoromethylation approach on the pyridine ring is a modern and effective method.[4]
Protocol:
-
To a solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in N,N-dimethylformamide (DMF), add silver carbonate (Ag₂CO₃, 2.0 eq).
-
Add trifluoroacetic acid (TFA, 3.0 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere.
-
After completion, cool the mixture and filter it through a pad of celite.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-chloro-4-(trifluoromethyl)nicotinic acid.
Step 4: Synthesis of this compound from 2-Chloro-4-(trifluoromethyl)nicotinic Acid
Principle: The final step is a nucleophilic aromatic substitution where the chloro group at the 2-position is displaced by a methoxy group using sodium methoxide.
Protocol:
-
Dissolve 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize it with a dilute solution of hydrochloric acid to a pH of 3-4.
-
The methanol is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) yields pure this compound.[2]
References
Application Notes and Protocols for the Synthesis of Pyroxsulam Using 2-Methoxy-4-(trifluoromethyl)nicotinic Acid as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and supporting data for the synthesis of the herbicide pyroxsulam, utilizing 2-Methoxy-4-(trifluoromethyl)nicotinic acid as a key precursor. Pyroxsulam is a potent acetolactate synthase (ALS) inhibitor used for broad-spectrum weed control in cereal crops.[1][2] This document outlines the conversion of this compound to the crucial intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, and its subsequent condensation to yield pyroxsulam. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and mechanism of action are provided to aid researchers in the successful synthesis and understanding of this compound.
Introduction
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[2] This inhibition leads to the cessation of cell division and subsequent death of susceptible weeds. The synthesis of pyroxsulam involves a key step where 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is coupled with 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine.[1][3] this compound is a vital starting material for the preparation of the sulfonyl chloride intermediate.
Synthetic Pathway Overview
The overall synthesis of pyroxsulam from this compound can be conceptualized in two main stages:
-
Formation of the Sulfonyl Chloride Intermediate: Conversion of this compound to 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This is typically achieved through chlorosulfonation.
-
Sulfonamide Formation: Condensation of the sulfonyl chloride intermediate with 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine to form the final pyroxsulam product.
Diagram 1: Synthetic pathway for pyroxsulam.
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride from this compound (General Method)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in anhydrous DCM. Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Chlorosulfonation: To the crude acid chloride, carefully add chlorosulfonic acid at 0°C.
-
Heat the mixture gently to initiate the reaction and maintain the temperature until the conversion to the sulfonyl chloride is complete.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride by column chromatography or recrystallization.
Protocol 2: Synthesis of Pyroxsulam via Condensation Reaction
This protocol is adapted from patent CN108892671B.[3]
Materials:
-
2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride
-
Dichloromethane (DCM)
-
Triethylamine
-
4-dimethylaminopyridine (DMAP)
-
4N Hydrochloric acid (HCl)
-
Methanol
-
Water
Procedure:
-
To a reaction vessel, add 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine (0.13 mol) and dichloromethane (137 g).
-
Stir the mixture and add 4-dimethylaminopyridine (0.05 mmol) followed by 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (0.1 mol).
-
Stir for 30 minutes at room temperature.
-
Slowly add triethylamine (0.13 mol) dropwise.
-
Heat the reaction mixture to 35°C and maintain for 3 hours.
-
After the reaction is complete, add 4N HCl (60 g) and stir at 25°C for 1 hour.
-
Cool the mixture to 10°C and filter the resulting solid.
-
Wash the solid with water, followed by a methanol wash.
-
Dry the product to obtain pyroxsulam.
Quantitative Data
The following table summarizes the quantitative data from the synthesis of pyroxsulam as described in Protocol 2.
| Parameter | Value | Reference |
| Reactants | ||
| 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride | 27.5 g (0.1 mol) | [3] |
| 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine | 25.4 g (0.13 mol) | [3] |
| Triethylamine | 13.1 g (0.13 mol) | [3] |
| 4-dimethylaminopyridine | 0.006 g (0.05 mmol) | [3] |
| Solvent | ||
| Dichloromethane | 137 g | [3] |
| Reaction Conditions | ||
| Temperature | 35°C | [3] |
| Time | 3 hours | [3] |
| Product | ||
| Pyroxsulam Yield | 40.8 g (94%) | [3] |
| Pyroxsulam Purity (HPLC) | 98.5% | [3] |
Experimental Workflow
Diagram 2: Experimental workflow for pyroxsulam synthesis.
Mechanism of Action: ALS Inhibition
Pyroxsulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this enzyme, pyroxsulam prevents the synthesis of these essential amino acids, leading to a halt in protein synthesis and cell division, ultimately causing plant death.
Diagram 3: Mechanism of ALS inhibition by pyroxsulam.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of pyroxsulam using this compound as a precursor. The detailed experimental procedures and workflow diagrams offer practical guidance for laboratory synthesis, while the quantitative data provides benchmarks for yield and purity. Understanding the synthetic pathway and the mechanism of action is crucial for researchers in the fields of agrochemical synthesis and herbicide development.
References
Application of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(trifluoromethyl)nicotinic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical synthesis. The presence of both a methoxy and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules.[1] This application note provides a detailed overview of the potential use of this compound in the synthesis of bioactive molecules, with a focus on its application as a precursor for kinase inhibitors. A representative experimental protocol for amide bond formation, a crucial reaction in pharmaceutical synthesis, is also presented.
While direct applications in marketed pharmaceuticals are not extensively documented, the structural motif is present in agrochemicals like Pyroxsulam, highlighting its synthetic accessibility and utility.[2] In a pharmaceutical context, nicotinic acid derivatives are scaffolds for a wide range of therapeutic agents, including kinase inhibitors. The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] Consequently, the synthesis of novel inhibitors of this pathway is an active area of research.
Application in the Synthesis of Kinase Inhibitors
This compound serves as an excellent starting material for the synthesis of a library of potential kinase inhibitors through amide coupling reactions. The carboxylic acid moiety can be readily activated and coupled with a variety of amine-containing fragments to generate a diverse set of candidate molecules. The resulting 2-methoxy-4-(trifluoromethyl)nicotinamide scaffold can be further elaborated to optimize biological activity and pharmacokinetic properties.
Representative Synthetic Scheme
A representative synthetic scheme for the preparation of a hypothetical kinase inhibitor library is shown below. The core structure, this compound, is coupled with various substituted anilines or other amino-heterocycles using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a series of 2-Methoxy-4-(trifluoromethyl)nicotinamide derivatives via HATU-mediated amide coupling.
| Entry | Amine (R-NH2) | Product | Yield (%) | Purity (%) |
| 1 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methoxy-4-(trifluoromethyl)nicotinamide | 92 | >98 |
| 2 | 3-Aminopyridine | 2-Methoxy-N-(pyridin-3-yl)-4-(trifluoromethyl)nicotinamide | 88 | >99 |
| 3 | Aniline | 2-Methoxy-N-phenyl-4-(trifluoromethyl)nicotinamide | 95 | >98 |
| 4 | Benzylamine | N-Benzyl-2-methoxy-4-(trifluoromethyl)nicotinamide | 90 | >97 |
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of 2-methoxy-4-(trifluoromethyl)nicotinamide derivatives.
Materials:
-
This compound
-
Substituted amine (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the substituted amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Signaling Pathway
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors from the cell surface to the nucleus, where STAT proteins modulate gene expression.[3] This pathway is integral to the regulation of hematopoiesis, immune response, and inflammation.[4]
Mechanism of Action:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization or oligomerization.
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these sites via their SH2 domains and are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
The development of small molecule inhibitors that target the ATP-binding site of JAKs is a validated therapeutic strategy for various autoimmune and inflammatory disorders.[5] The 2-methoxy-4-(trifluoromethyl)nicotinamide scaffold can be utilized to design such inhibitors.
Conclusion
This compound is a versatile and valuable building block for pharmaceutical synthesis. Its unique substitution pattern offers opportunities for the development of novel drug candidates with improved pharmacological profiles. The straightforward conversion of its carboxylic acid functionality into amides, as demonstrated by the representative protocol, allows for the rapid generation of diverse chemical libraries. The potential for the resulting nicotinamide derivatives to act as kinase inhibitors, particularly targeting pathways like JAK/STAT, underscores the importance of this scaffold in modern drug discovery. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in the development of new therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Flonicamid from Nicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flonicamid, known chemically as N-cyanomethyl-4-(trifluoromethyl)nicotinamide, is a selective insecticide effective against a range of sucking insect pests.[1][2] It belongs to the pyridinecarboxamide class of chemicals and functions by inhibiting the feeding behavior of insects.[1][3][4] The synthesis of flonicamid is a multi-step process that typically begins with a nicotinic acid derivative, specifically 4-trifluoromethylnicotinic acid. This key intermediate is then converted to flonicamid through a two-step sequence involving the formation of an acyl chloride followed by an amidation reaction.[5][6][7]
This document provides a detailed guide to the synthesis of flonicamid, outlining the chemical pathway, experimental protocols, and quantitative data to assist researchers in the replication and optimization of this process.
Overall Synthesis Pathway
The synthesis of flonicamid from the key nicotinic acid derivative, 4-trifluoromethylnicotinic acid, proceeds in two primary stages. First, the carboxylic acid is activated by converting it into an acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or triphosgene. The resulting reactive 4-trifluoromethylnicotinoyl chloride is then coupled with aminoacetonitrile hydrochloride in an amidation reaction to yield the final product, flonicamid.[6][7]
Caption: Synthesis pathway of Flonicamid from 4-trifluoromethylnicotinic acid.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of flonicamid.
Protocol 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride
This procedure describes the conversion of 4-trifluoromethylnicotinic acid to its corresponding acyl chloride.
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add 4-trifluoromethylnicotinic acid, a suitable solvent (e.g., toluene, xylene, or dichloromethane), and a catalytic amount of N,N-dimethylformamide (DMF).[6][7]
-
Addition of Chlorinating Agent: Slowly add the acyl chlorinating agent (e.g., thionyl chloride or triphosgene) to the mixture. The molar ratio of the chlorinating agent to the nicotinic acid derivative can vary (see Table 1).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40-110°C.[6] Maintain stirring for 4-5 hours to ensure the completion of the reaction.[6]
-
Completion: The reaction is complete when the evolution of gas ceases. The resulting solution containing 4-trifluoromethylnicotinoyl chloride is typically used directly in the next step without isolation.
Protocol 2: Synthesis of Flonicamid via Amidation
This procedure details the reaction of 4-trifluoromethylnicotinoyl chloride with aminoacetonitrile hydrochloride to form flonicamid.[5][6]
-
Preparation of Amine Solution: In a separate reaction vessel, dissolve aminoacetonitrile hydrochloride and an acid-binding agent (base) such as sodium bicarbonate, sodium carbonate, or sodium hydroxide in water.[6][7]
-
Amidation Reaction: Add the previously prepared solution of 4-trifluoromethylnicotinoyl chloride to the aqueous amine solution at a controlled temperature, typically between 0-100°C.[6]
-
Reaction Conditions: Stir the resulting biphasic mixture vigorously for 2-3 hours.[6]
-
Isolation and Purification: Upon completion of the reaction, the solid flonicamid product precipitates out of the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the collected filter cake with water to remove any inorganic salts and unreacted starting materials. Dry the purified solid to obtain flonicamid as a white crystalline powder.[2][7]
Data Presentation
The following tables summarize quantitative data from various reported synthesis methods, highlighting different reaction conditions and their corresponding outcomes.
Table 1: Conditions for the Synthesis of 4-Trifluoromethylnicotinoyl Chloride
| 4-Trifluoromethylnicotinic Acid (molar eq.) | Acylating Agent | Agent (molar eq.) | Catalyst | Solvent | Temp (°C) | Time (h) | Reference |
| 1.0 | Triphosgene | 0.4 | DMF | Toluene | 80 | 5 | [7] |
| 1.0 | Thionyl Chloride | 1.5 | DMF | Toluene | 80 | 5 | [7] |
| 1.0 | Thionyl Chloride | - | - | - | 115-125 | 2-3 | [8] |
Table 2: Conditions and Yields for the Amidation Step to Synthesize Flonicamid
| 4-Trifluoromethylnicotinic Acid (molar eq.) | Aminoacetonitrile HCl (molar eq.) | Base | Base (molar eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1.0 | 1.15 | Sodium Bicarbonate | 2.25 | Toluene/Water | - | 2 | 91.7 | 99.7 | [7] |
| 1.0 | 1.15 | Sodium Hydroxide | 2.25 | Toluene/Water | - | 2 | 90.6 | 99.7 | [7] |
| 1.0 | 1.15 | Sodium Carbonate | 1.15 | Toluene/Water | 20 | 2 | 91.3 | 99.7 | [7] |
| 1.0 | 3.0 | Triethylamine | - | - | 20-30 | 9-11 | High | High | [8] |
Note on the Synthesis of 4-Trifluoromethylnicotinic Acid:
While 4-trifluoromethylnicotinic acid is a common starting material for the final steps of flonicamid synthesis, its own preparation is a significant part of the overall process.[5] Methods for its synthesis have been developed from various precursors. One notable route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide.[3][9] Another approach starts from 3-cyanopyridine, which is treated with butyllithium and then bromotrifluoromethane.[10] A further method utilizes trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials.[11] The choice of route for synthesizing this key intermediate often depends on the availability and cost of the starting materials.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Flonicamid - Wikipedia [en.wikipedia.org]
- 3. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 7. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers in drug development and related fields.
Introduction
This compound is a pyridine carboxylic acid derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological and chemical matrices is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the recommended analytical methods is provided below. Detailed protocols follow in the subsequent sections.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Reversed-phase chromatography with UV detection. | Reversed-phase chromatography with triple quadrupole mass spectrometry. |
| Primary Application | Quantification in bulk drug substance and formulations. | Quantification in complex biological matrices (e.g., plasma, urine). |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in relatively clean samples such as bulk powder or pharmaceutical formulations.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or optimal wavelength determined by UV scan) |
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (70:30 Water:Acetonitrile with 0.1% formic acid).
-
Sample Preparation:
-
Bulk Powder: Accurately weigh a sample of the bulk powder and dissolve it in methanol to a known concentration. Dilute further with the mobile phase as needed.
-
Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol) and dilute with the mobile phase.
-
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma and urine.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
4.1.2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of the analyte |
| Product Ions (m/z) | To be determined by infusion of the standard |
| Collision Energy | To be optimized for each transition |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4.1.5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Data Presentation and Quantitative Summary
The following tables are templates for summarizing the quantitative data obtained from method validation.
HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 1.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range (ng/mL) | e.g., 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | e.g., 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | e.g., 0.1 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect (%) | To be determined |
Logical Relationship of Analytical Method Selection
The choice of analytical method is dictated by the specific requirements of the study.
Caption: Decision tree for method selection.
References
Application Note: HPLC Purity Analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the purity analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. This method is crucial for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound for various applications. The developed protocol offers a reliable and robust approach for quantifying the purity and identifying potential impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is essential to ensure the safety and efficacy of the final drug products. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed to be selective, accurate, and precise, allowing for the separation of the main compound from potential process-related impurities and degradation products.
Chromatographic Conditions
The separation is achieved using a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to sharp and symmetrical peaks.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical quantitative data from the analysis of two different batches of this compound, demonstrating the method's utility in quality control.
| Batch ID | Peak Name | Retention Time (min) | Area (%) |
| Batch A | Impurity 1 | 8.5 | 0.15 |
| This compound | 15.2 | 99.75 | |
| Impurity 2 | 18.1 | 0.10 | |
| Batch B | Impurity 1 | 8.5 | 0.25 |
| This compound | 15.2 | 99.50 | |
| Impurity 3 | 20.3 | 0.25 |
Experimental Protocols
1. Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
2. HPLC System Preparation and Analysis
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (50:50 mixture of Mobile Phase A and B) to ensure that no interfering peaks are present at the retention time of the analyte and its known impurities.
-
Standard Injection: Inject the standard solution to determine the retention time and peak shape of the main component.
-
Sample Injection: Inject the sample solution to be analyzed.
-
Data Acquisition and Processing: Acquire the chromatograms for the entire run time. Integrate all peaks and calculate the area percentage of the main peak and any impurities. The purity is determined by the area percentage of the main peak relative to the total peak area.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purity analysis of this compound using the described HPLC method.
Caption: HPLC Purity Analysis Workflow.
Application Note: GC-MS Analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and conducting metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[2] However, the direct analysis of polar compounds like carboxylic acids by GC-MS can be challenging due to poor peak shape and column adsorption.[3]
This application note provides a detailed protocol for the GC-MS analysis of this compound in reaction mixtures following a necessary derivatization step to enhance volatility.[4] The described methodology is suitable for quantitative analysis and impurity profiling.
Experimental Protocols
A critical step for the successful GC-MS analysis of carboxylic acids is derivatization, which converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[5][6] This protocol details an esterification method using BF3-Methanol, a common and effective derivatization reagent.[7]
1. Sample Preparation and Derivatization (Esterification)
This procedure outlines the conversion of the carboxylic acid to its methyl ester, which is more amenable to GC-MS analysis.
-
Materials:
-
Reaction mixture containing this compound
-
Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Separating funnel
-
-
Procedure:
-
To 100 mg of the reaction mixture in a vial, add 3 mL of BF3-Methanol solution.[7]
-
Seal the vial and heat the mixture at 60°C for 10 minutes to ensure complete esterification.[7]
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separating funnel containing 25 mL of hexane.
-
Wash the organic layer twice with 15 mL of saturated NaCl solution.[7]
-
Dry the hexane layer over anhydrous sodium sulfate.[7]
-
Carefully transfer the dried hexane solution to a clean vial.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.[8]
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of the derivatized this compound methyl ester.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is required.
-
Capillary Column: A non-polar or medium-polarity column is recommended. A 5% phenyl polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice for its robustness in separating aromatic compounds.[3][9]
-
GC Parameters:
-
Inlet Temperature: 280°C[3]
-
Injection Volume: 1 µL[10]
-
Injection Mode: Splitless (with a splitless time of 0.5 min)[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3][9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C[3]
-
-
Total Run Time: 26 minutes
-
-
MS Parameters:
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Retention Times and Key Mass Fragments for Derivatized Analyte
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound methyl ester | ~14.2 | 235 | 204, 176, 148, 117 |
Note: Retention time is an estimate and should be confirmed experimentally. Fragment ions are predicted based on typical fragmentation patterns and should be verified with experimental data.
Table 2: Calibration Curve Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Factor |
| 1 | Value | Value | Value |
| 5 | Value | Value | Value |
| 10 | Value | Value | Value |
| 25 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
Note: An appropriate internal standard should be chosen. The response factor is calculated as (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of Internal Standard / Concentration of Internal Standard).
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 10. uoguelph.ca [uoguelph.ca]
Application Note: Recrystallization Protocol for the Purification of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Methoxy-4-(trifluoromethyl)nicotinic acid via recrystallization. This procedure is designed to remove impurities typically encountered during its synthesis, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
This application note outlines a general procedure for the recrystallization of this compound, including a solvent screening guide and a detailed step-by-step protocol.
Physicochemical Data
A summary of the available physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1221792-53-5 | [1] |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Melting Point | 118-119 °C | [1] |
| Boiling Point | 292.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, or mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Solvent Screening Protocol
The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
-
Initial Solubility Test:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature.
-
Observe the solubility. A suitable solvent will not dissolve the compound completely at this stage.
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing the undissolved solid in a water bath or on a heating block.
-
Observe if the solid dissolves completely. A good solvent will fully dissolve the compound upon heating.
-
-
Crystallization Test:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
A good solvent will yield a significant amount of crystalline solid upon cooling.
-
-
Solvent System Selection:
-
If a single solvent is not ideal, a two-solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point).
-
Based on the properties of similar fluorinated and polar molecules, a starting point for solvent screening could be polar protic solvents like ethanol or methanol, or a mixture such as ethyl acetate/heptane.
Recrystallization Procedure
This protocol provides a general method. The choice of solvent and specific volumes should be determined by the preceding solvent screening.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser to the flask.
-
Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal).
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination and slow down evaporation.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.
-
Once dry, determine the weight and calculate the percent recovery. Characterize the purified product by measuring its melting point and, if desired, by spectroscopic methods (e.g., NMR, IR).
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the purification of this compound.
References
The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid in Advanced Herbicide Development
For Immediate Release:
Shanghai, China – December 26, 2025 – In the ongoing quest for more effective and selective weed management solutions, the chemical intermediate 2-Methoxy-4-(trifluoromethyl)nicotinic acid has emerged as a critical building block in the synthesis of modern herbicides. This compound is a key structural component of potent herbicidal molecules that target essential biological pathways in weeds, leading to their effective control in various agricultural settings. These application notes provide an in-depth overview of the significance of this compound, its application in the development of acetolactate synthase (ALS) inhibiting herbicides, and detailed protocols for its synthesis and the evaluation of its derivatives.
Application Notes
This compound is a vital precursor in the synthesis of several agrochemicals, most notably the triazolopyrimidine sulfonamide herbicide, Pyroxsulam.[1] The unique combination of a methoxy group, a trifluoromethyl group, and a nicotinic acid scaffold imparts desirable physicochemical properties to the final herbicidal molecule, enhancing its efficacy and selectivity.[2] The trifluoromethyl group, in particular, is known to increase the lipophilicity and metabolic stability of agrochemicals.
The primary mechanism of action for herbicides derived from this nicotinic acid derivative is the inhibition of the acetolactate synthase (ALS) enzyme.[1] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[3][4] By inhibiting ALS, these herbicides disrupt protein synthesis, leading to the cessation of cell division and ultimately, the death of susceptible weed species.[1] This targeted mode of action contributes to the low application rates and high selectivity of these herbicides, making them valuable tools for integrated weed management programs.
Herbicides containing the this compound moiety, such as Pyroxsulam, exhibit broad-spectrum control of both grass and broadleaf weeds in cereal crops.[5][6] The systemic nature of these herbicides allows for absorption through both foliage and roots, followed by translocation to the meristematic tissues where the ALS enzyme is most active.[1]
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal efficacy of Pyroxsulam, a key herbicide synthesized using this compound, against various weed species.
Table 1: Herbicidal Efficacy of Pyroxsulam Against Various Weed Species
| Weed Species | Common Name | Application Rate (g ai/ha) | Control (%) | Reference |
| Alopecurus myosuroides | Black-grass | 7.5 - 15 | 85 - 95 | [7] |
| Apera spica-venti | Loose silky-bent | 7.5 - 15 | >90 | [7] |
| Lolium rigidum | Rigid ryegrass | 15 | 80 - 90 | [7] |
| Bromus diandrus | Great brome | 15 | >90 | [7] |
| Galium aparine | Cleavers | 7.5 - 15 | >95 | [7] |
| Papaver rhoeas | Common poppy | 7.5 - 15 | >95 | [7] |
| Veronica persica | Persian speedwell | 7.5 - 15 | >95 | [7] |
Table 2: Comparative IC50 Values of Nicotinic Acid Derivatives
| Compound | Target Species | IC50 (μM) | Reference |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | 7.8 | [2] |
| Clomazone (Commercial Herbicide) | Lemna paucicostata (duckweed) | 125 | [2] |
| Propanil (Commercial Herbicide) | Lemna paucicostata (duckweed) | 2 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol describes a general method for the synthesis of 4-(trifluoromethyl)nicotinic acid, a key precursor.
Materials:
-
Trifluoroacetyl chloride
-
Vinyl ethyl ether
-
3-Aminoacrylonitrile
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Acylation: In a reactor, combine vinyl ethyl ether and a catalyst. Add trifluoroacetyl chloride (1-2.5 molar equivalents of vinyl ethyl ether) and stir at -10 to 30°C for 3-7 hours to yield 4-ethoxy-1,1,1-trifluoro-3-alken-2-one.[8]
-
Cyclization: To the product from step 1, add 3-aminoacrylonitrile and ethanol. Heat the mixture to reflux for 3 hours. Then, add a solution of sodium ethoxide in ethanol and continue refluxing for 5 hours.[9]
-
Hydrolysis: Remove the solvent to obtain a solid. Add a solution of sodium hydroxide and heat to 60-100°C for 5-10 hours to hydrolyze the nitrile group.[8][9]
-
Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate 4-(trifluoromethyl)nicotinic acid.[9]
-
Purification: Filter the precipitate, wash with water, and dry to obtain the final product.
Protocol 2: Whole-Plant Herbicide Bioassay
This protocol outlines a method for assessing the herbicidal efficacy of compounds derived from this compound on whole plants.
Materials:
-
Test compound
-
Susceptible weed seeds (e.g., Alopecurus myosuroides, Galium aparine)
-
Potting soil
-
Pots or trays
-
Controlled environment chamber or greenhouse
-
Sprayer
Procedure:
-
Plant Preparation: Fill pots with soil and sow the seeds of the target weed species.[10]
-
Growth: Place the pots in a controlled environment with optimal conditions for germination and growth (e.g., 20-25°C, 16-hour photoperiod).[11] Water the plants as needed.
-
Herbicide Application: Once the seedlings have reached the 2-3 leaf stage, prepare a series of dilutions of the test compound in an appropriate solvent and surfactant system.[10]
-
Treatment: Evenly spray the herbicide solutions onto the foliage of the plants. Include a control group sprayed only with the solvent and surfactant.[10]
-
Evaluation: Return the plants to the controlled environment and observe them over a period of 14-21 days.[12] Assess herbicidal effects by visual scoring of injury (e.g., chlorosis, necrosis, stunting) and by measuring plant biomass (fresh or dry weight) compared to the control group.[12]
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the effective dose required for 50% inhibition (ED50).
Protocol 3: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound on the ALS enzyme.
Materials:
-
Test compound
-
Plant tissue from a susceptible species (e.g., young leaves of pea or corn)
-
Extraction buffer (e.g., phosphate buffer with cofactors)
-
Substrate solution (pyruvate)
-
Creatine
-
α-naphthol
-
Sodium hydroxide
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.[3]
-
Assay Reaction: In a microplate well, combine the enzyme extract, substrate solution, and various concentrations of the test compound. Include a control without the inhibitor.[3]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Colorimetric Detection: Stop the reaction by adding sulfuric acid. This converts the product, acetolactate, to acetoin. Add creatine and α-naphthol, which react with acetoin in the presence of a strong base (NaOH) to form a colored complex.[3]
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm).[3]
-
Data Analysis: Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. Determine the concentration required for 50% inhibition (IC50) by plotting the inhibition percentage against the log of the compound concentration.[3]
Visualizations
Caption: Mechanism of action of herbicides derived from this compound.
Caption: Workflow for the development and evaluation of novel herbicides.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ES2575239T3 - Synergistic herbicidal composition containing penoxsulam and piroxsulam - Google Patents [patents.google.com]
- 5. EP2597956A1 - Synergistic herbicidal compositions containing pyroxsulam and sulfosulfuron - Google Patents [patents.google.com]
- 6. CN104365629A - Mixed herbicide containing pyroxsulam, fluroxypyr and florasulam - Google Patents [patents.google.com]
- 7. CN103548848A - Pyroxsulam-containing herbicide composition - Google Patents [patents.google.com]
- 8. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]
- 12. cambridge.org [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form this compound from 2-chloro-4-(trifluoromethyl)nicotinic acid is showing low conversion. What are the potential causes and how can I improve the yield?
A1: Low conversion in the methoxylation of 2-chloro-4-(trifluoromethyl)nicotinic acid can be attributed to several factors:
-
Insufficiently Activated Substrate: The aromatic ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which activates the 2-position for substitution. However, if starting material quality is poor, this can affect reactivity.
-
Weak Nucleophile: The strength of the methoxide nucleophile is critical. Ensure that your sodium methoxide is not old or degraded. For optimal results, freshly prepared sodium methoxide in methanol is recommended.
-
Reaction Temperature: Nucleophilic aromatic substitutions on chloropyridines can be slow and often require heating.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the conversion rate. However, excessive heat can lead to byproduct formation.
-
Solvent Choice: The reaction is typically performed in methanol with sodium methoxide. Ensure the methanol is anhydrous, as water can consume the methoxide and also react with the starting material under certain conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of your 2-chloro-4-(trifluoromethyl)nicotinic acid using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Use Freshly Prepared Nucleophile: Prepare a fresh solution of sodium methoxide in anhydrous methanol for each reaction.
-
Optimize Reaction Temperature: If the reaction is not proceeding at a lower temperature, consider heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent unwanted side reactions.
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely impurities and how can I minimize them?
A2: The primary byproduct of concern in this synthesis is the unreacted starting material, 2-chloro-4-(trifluoromethyl)nicotinic acid. Other potential byproducts can arise from side reactions.
Common Byproducts and Their Mitigation:
| Byproduct | Potential Cause | Mitigation Strategy |
| 2-Chloro-4-(trifluoromethyl)nicotinic acid | Incomplete reaction. | Increase reaction time, temperature, or the molar equivalent of sodium methoxide. Monitor the reaction closely to drive it to completion. |
| Methyl 2-Methoxy-4-(trifluoromethyl)nicotinate | Esterification of the carboxylic acid group by the methanol solvent, especially under prolonged heating. | Control the reaction temperature and time. If esterification is a significant issue, consider protecting the carboxylic acid group prior to methoxylation, followed by a deprotection step. |
| 4-(Trifluoromethyl)nicotinic acid | Reductive dehalogenation of the starting material. This is less common but can occur in the presence of certain impurities or under specific reaction conditions. | Ensure the purity of all reagents and solvents. |
Q3: How can I effectively purify the final product, this compound, from the reaction mixture?
A3: Purification can be achieved through a combination of techniques:
-
Acid-Base Extraction: After the reaction is complete, the mixture can be acidified to protonate the carboxylic acid, making it less soluble in organic solvents. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Recrystallization: The crude product obtained after extraction can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Column Chromatography: If significant impurities remain after extraction and recrystallization, silica gel column chromatography can be employed for final purification. A mobile phase of ethyl acetate and hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated, is often effective.
Frequently Asked Questions (FAQs)
Q: What is a typical experimental protocol for the synthesis of this compound?
A: A general procedure involves the nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)nicotinic acid with sodium methoxide.
Experimental Protocol:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium methoxide solution is typically around 25-30% by weight.
-
Reaction: To a solution of 2-chloro-4-(trifluoromethyl)nicotinic acid in anhydrous methanol, add the freshly prepared sodium methoxide solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully add water. Acidify the solution with an aqueous acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It should be handled with extreme care under an inert atmosphere and away from water.
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol is flammable and toxic. Use it in a well-ventilated area.
-
Acids: Handle hydrochloric acid with care as it is corrosive.
Q: Can other methoxy sources be used instead of sodium methoxide?
A: While sodium methoxide is the most common reagent for this transformation, other bases in the presence of methanol could potentially be used. However, sodium methoxide is generally preferred due to its high reactivity and commercial availability.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxy-4-(trifluoromethyl)nicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 4-(trifluoromethyl)nicotinic acid core structure?
A1: The primary strategies for synthesizing the 4-(trifluoromethyl)nicotinic acid core involve building the pyridine ring through cyclocondensation reactions or modifying a pre-existing trifluoromethyl-pyridine derivative. One common approach starts with the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent functional group manipulations. Another route involves the hydrolysis of a 4-(trifluoromethyl)nicotinonitrile precursor, which can be synthesized from trifluoroacetyl chloride and vinyl ethyl ether.
Q2: How is the 2-methoxy group typically introduced onto the nicotinic acid backbone?
A2: The 2-methoxy group is generally introduced via a nucleophilic aromatic substitution reaction. This involves reacting a 2-chloro-4-(trifluoromethyl)nicotinic acid derivative with sodium methoxide. The chlorine atom at the 2-position of the pyridine ring is a good leaving group, facilitating its replacement by the methoxy group.
Q3: What are the critical parameters to control during the methoxylation step to ensure a high yield?
A3: Key parameters for a successful methoxylation reaction include temperature, reaction time, and the exclusion of water. The reaction is typically run under anhydrous conditions to prevent the formation of byproducts. The temperature should be carefully controlled to balance the reaction rate and minimize decomposition. The concentration of sodium methoxide can also influence the reaction outcome.
Q4: I am observing a low yield in the final hydrolysis step to the carboxylic acid. What could be the issue?
A4: Low yields in the final hydrolysis of the corresponding nitrile or ester can be due to incomplete reaction or degradation of the product. Ensure that the hydrolysis conditions (e.g., concentration of NaOH or acid, temperature, and reaction time) are optimized. For instance, in the hydrolysis of 4-(trifluoromethyl)nicotinonitrile, increasing the concentration of sodium hydroxide and the reaction temperature has been shown to significantly improve the yield.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorination | Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess. The reaction temperature and time are critical; heating for an extended period at a high temperature (e.g., 180°C in a pressure vessel) is often necessary for complete conversion.[2] |
| Side Reactions | The presence of water can lead to the formation of hydroxy-pyridines. Ensure all glassware is thoroughly dried and reagents are anhydrous. |
| Purification Losses | The crude product may contain impurities that are difficult to separate. Purification by column chromatography using a suitable solvent system (e.g., chloroform over silica gel) can improve purity and yield.[2] |
Problem 2: Inefficient Palladium-Catalyzed Hydrogenolysis of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the Pd/C catalyst is of high quality and handled under an inert atmosphere to prevent oxidation. The catalyst loading may need to be optimized. |
| Incomplete Reaction | The reaction is sensitive to hydrogen pressure and temperature. Ensure adequate hydrogen pressure is maintained throughout the reaction. The reaction time may also need to be extended. |
| Over-reduction | In some cases, the trifluoromethyl group or the pyridine ring can be reduced. Using a selective catalyst or adding a catalyst poison like diphenylsulfide can help prevent over-reduction.[3] |
Problem 3: Low Conversion in the Nucleophilic Substitution of 2-chloro-4-(trifluoromethyl)nicotinic acid with Sodium Methoxide
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile Reactivity | Ensure the sodium methoxide is freshly prepared or properly stored to maintain its reactivity. The reaction should be carried out in a suitable anhydrous solvent like methanol or THF. |
| Insufficient Reaction Temperature | While higher temperatures can promote the reaction, they may also lead to decomposition. Optimize the temperature to achieve a balance between reaction rate and product stability. |
| Steric Hindrance | The substituents on the pyridine ring can sterically hinder the approach of the nucleophile. Using a less sterically hindered base or a different solvent system might improve the yield. |
Problem 4: Formation of Byproducts during Hydrolysis of 2-methoxy-4-(trifluoromethyl)nicotinonitrile
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Strong basic or acidic conditions combined with high temperatures can lead to the degradation of the desired product. A stepwise increase in temperature and careful monitoring of the reaction progress by TLC or HPLC is recommended. |
| Decarboxylation | The nicotinic acid product can be susceptible to decarboxylation under harsh conditions. Milder hydrolysis conditions, such as using a weaker base or lower temperatures for a longer duration, may be beneficial. |
| Incomplete Hydrolysis | Monitor the reaction to ensure the complete conversion of the nitrile. If the reaction stalls, a fresh portion of the hydrolyzing agent can be added. |
Data Presentation
Table 1: Comparison of Yields for the Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile to 4-(Trifluoromethyl)nicotinic Acid
| Reaction Conditions | Yield (%) | Reference |
| 50g NaOH in 500mL water, 172.1g nitrile, 80°C | 76.5 | |
| 50g NaOH in 500mL water, 172.1g nitrile, 100°C | 84.7 | |
| 150g NaOH in 500mL water, 172.1g nitrile, 100°C | 98.3 |
Table 2: Yields of Intermediates in a Patented Synthesis of 4-(Trifluoromethyl)nicotinic Acid
| Reaction Step | Product | Yield (%) | Reference |
| Acylation of vinyl ethyl ether with trifluoroacetyl chloride | 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 86.7 | |
| Cyclization with 3-aminoacrylonitrile | 4-(trifluoromethyl)nicotinonitrile | 90.6 | |
| Hydrolysis | 4-(trifluoromethyl)nicotinic acid | 98.3 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the chlorination of dihydroxypyridines.
-
In a pressure vessel, combine 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1 equivalent) with phosphorus oxychloride (10-15 equivalents).
-
Seal the vessel and heat the mixture to approximately 180°C for 6 hours with shaking.
-
After cooling, carefully add the reaction mixture in small portions to a stirred mixture of ice and water.
-
Collect the resulting precipitate by suction filtration, wash thoroughly with water, and dry to obtain the crude product.
-
For further purification, dissolve the crude product in chloroform and pass it through a short silica gel column. Evaporate the solvent from the combined fractions to yield crystalline 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.[2]
Protocol 2: Palladium-Catalyzed Hydrogenolysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
This protocol describes a method for the selective removal of chloro groups.
-
To a three-necked flask, add Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (1 equivalent), 10% Pd/C (e.g., 6 wt%), sodium acetate (2 equivalents), and ethanol.
-
Stir the mixture to dissolve the solids.
-
Purge the flask with nitrogen three times, followed by two purges with hydrogen.
-
Stir the reaction at room temperature under a hydrogen atmosphere for approximately 8 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture to recover the palladium on carbon catalyst and wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate. Add water to the residue and adjust the pH to 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.
Protocol 3: General Procedure for Nucleophilic Substitution of 2-Chloropyridines with Sodium Methoxide
-
Dissolve the 2-chloro-4-(trifluoromethyl)nicotinic acid derivative (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude this compound derivative.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Troubleshooting low yield in the preparation of trifluoromethylnicotinic acids
Welcome to the technical support center for the preparation of trifluoromethylnicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for 4-(trifluoromethyl)nicotinic acid is low when using a cyclization-hydrolysis route. What are the common pitfalls?
Low overall yields in multi-step syntheses can be attributed to several factors. One common route involves the cyclization of building blocks like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination, catalytic hydrogenolysis, and hydrolysis.[1] Potential issues in this pathway include:
-
Low yield during chlorination: This step can be a significant bottleneck, leading to a substantial loss of material.[2]
-
Side reactions during catalytic hydrogenolysis: The cyano group can be inadvertently reduced, or the pyridine ring can be partially reduced, leading to impurities and a lower yield of the desired product.[2]
-
Inefficient hydrolysis: Incomplete hydrolysis of the nitrile or amide intermediate to the carboxylic acid will result in a lower yield.
Q2: I am attempting the carboxylation of a trifluoromethylpyridine using a strong base like LDA and CO2, but my yields are poor. How can I improve this?
This direct carboxylation method is known to be sensitive and can result in low yields.[2] The most critical factor is the absolute requirement for anhydrous (water-free) conditions.[2][3]
-
Moisture Contamination: Traces of water will quench the strong base (LDA), preventing the deprotonation of the pyridine ring and subsequent carboxylation. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Reagent Quality: The quality of the strong base is crucial. Use freshly titrated or newly purchased n-BuLi to prepare the LDA to ensure its reactivity.
-
Temperature Control: Maintain a very low temperature (typically -78 °C) during the deprotonation and carboxylation steps to minimize side reactions.
Q3: My final hydrolysis step of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid is giving inconsistent yields. What factors should I optimize?
The hydrolysis of the nitrile intermediate is a critical final step where yield can be maximized. Key parameters to control are temperature and the concentration of the base.[2]
-
Temperature: Higher temperatures generally favor a more complete and faster hydrolysis. However, excessively high temperatures can sometimes lead to degradation.
-
Base Concentration: The amount of sodium hydroxide used has a direct impact on the final yield.
Below is a summary of how reaction conditions can affect the yield of this hydrolysis step, based on reported data.[2][4]
| Temperature (°C) | Molar Equivalents of NaOH | Reaction Time (hours) | Yield (%) |
| 80 | ~2.9 | Not Specified | 76.5%[2] |
| 100 | ~2.9 | Not Specified | 84.7%[2] |
| 100 | ~8.7 | Not Specified | 98.3%[2][4] |
As the table indicates, both increasing the temperature from 80°C to 100°C and increasing the concentration of sodium hydroxide can significantly improve the yield of 4-(trifluoromethyl)nicotinic acid.[2][4]
Q4: I am observing significant impurities after the catalytic hydrogenation of a chloro-trifluoromethylnicotinic acid derivative. How can I minimize these?
Catalytic hydrogenation is a common method, for example, in the synthesis of 6-(trifluoromethyl)nicotinic acid from 2-chloro-6-trifluoromethyl nicotinic acid.[5] While it can be high-yielding (crude yields up to 90.4% reported), impurities can arise.[5]
-
Over-reduction: As mentioned, the pyridine ring itself can be partially reduced. To avoid this, carefully monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5]
-
Catalyst Activity: The choice of catalyst and its activity can influence the reaction selectivity. 5% Palladium on carbon (Pd/C) is a commonly used catalyst.[1][5]
-
Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) before introducing hydrogen to prevent catalyst poisoning.[5]
Experimental Protocols
High-Yield Protocol for the Preparation of 4-(Trifluoromethyl)nicotinic Acid via Hydrolysis
This protocol is based on a high-yield procedure for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.[2][4]
Step 1: Reaction Setup
-
In a suitable reaction vessel (e.g., a 1000 mL four-neck flask), add 150 g of sodium hydroxide and 500 mL of water.[2][4]
-
Stir the mixture until the sodium hydroxide is fully dissolved.
Step 2: Hydrolysis
-
To the sodium hydroxide solution, add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.[2][4]
-
Heat the mixture to 100 °C with stirring. The solid should dissolve, forming a pale yellow, clear solution.[2][4]
-
Maintain the reaction at 100 °C, monitoring for completion (e.g., by TLC or LC-MS).
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH to less than 1 by the dropwise addition of concentrated hydrochloric acid. A white solid will precipitate.[2][4]
-
Cool the mixture further (e.g., in an ice bath) to maximize precipitation.
-
Collect the white solid by filtration.
-
Wash the solid with cold water and dry to obtain 4-(trifluoromethyl)nicotinic acid. (Expected yield: ~98.3%).[2][4]
Visualized Workflows and Troubleshooting
The following diagrams illustrate a general experimental workflow for a multi-step synthesis and a logical approach to troubleshooting low yields.
References
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Optimizing reaction conditions for the synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. The following information is structured to address common challenges and provide clear, actionable guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective two-step method involves:
-
Nucleophilic Aromatic Substitution (SNAr): Methoxylation of a 2-chloro-4-(trifluoromethyl)pyridine precursor, such as 2-chloro-4-(trifluoromethyl)nicotinonitrile, using a methoxide source like sodium methoxide.
-
Hydrolysis: Conversion of the nitrile group of the resulting 2-methoxy-4-(trifluoromethyl)nicotinonitrile to a carboxylic acid through acid or base-catalyzed hydrolysis.
Q2: I am observing low yields in the methoxylation step. What are the potential causes and solutions?
Low yields in the methoxylation step can arise from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. For a detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide under section "Problem: Low Yield of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile" .
Q3: The hydrolysis of the nitrile to the carboxylic acid is not going to completion. How can I improve this?
Incomplete hydrolysis is a common issue. To drive the reaction to completion, consider the following:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Reagent Concentration: Increase the concentration of the acid or base catalyst.
-
Temperature: Increase the reaction temperature, but be mindful of potential side reactions like demethylation of the methoxy group.
For more detailed troubleshooting, see the guide below.
Q4: What are the key safety precautions to consider during this synthesis?
-
Sodium Methoxide: This reagent is corrosive and reacts violently with water. Handle it in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Trifluoromethylated Compounds: Many organofluorine compounds can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Acid/Base Hydrolysis: Strong acids and bases are corrosive. Use appropriate PPE and handle with care.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile
This protocol is adapted from a similar synthesis of 2-methoxy-4-cyanopyridine.
Materials:
-
2-Chloro-4-(trifluoromethyl)nicotinonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous Dioxane (optional co-solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve 2-chloro-4-(trifluoromethyl)nicotinonitrile in a minimal amount of anhydrous methanol (or a 1:1 mixture of methanol and dioxane for improved solubility).
-
Add the solution of 2-chloro-4-(trifluoromethyl)nicotinonitrile to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the filtrate by evaporation to induce precipitation.
-
Wash the solid product with cold water and dry under vacuum to yield 2-methoxy-4-(trifluoromethyl)nicotinonitrile.
Protocol 2: Hydrolysis of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile to this compound
This protocol is based on general procedures for the hydrolysis of nicotinonitriles.[1][2]
Materials:
-
2-Methoxy-4-(trifluoromethyl)nicotinonitrile
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 25% w/v).[3]
-
Add the 2-methoxy-4-(trifluoromethyl)nicotinonitrile to the NaOH solution.
-
Heat the mixture to a temperature between 80-100°C and stir vigorously.[1][4]
-
Monitor the reaction for the disappearance of the starting material and the formation of the carboxylate salt. The reaction mixture should become a clear solution.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of less than 1 with concentrated hydrochloric acid to precipitate the carboxylic acid.[1][2]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile | Incomplete reaction. | - Ensure anhydrous conditions as moisture will consume the sodium methoxide.- Increase the reaction time and continue to monitor by TLC/LC-MS.- Use a higher equivalent of sodium methoxide. |
| Side reaction: Hydrolysis of the nitrile group. | - Ensure the reaction is strictly anhydrous. | |
| Poor solubility of the starting material. | - Consider using a co-solvent like anhydrous dioxane or DMF to improve solubility. | |
| Incomplete Hydrolysis to the Carboxylic Acid | Insufficient reaction time or temperature. | - Extend the reaction time at 80-100°C.[1][4]- Gradually increase the temperature, but monitor for potential demethylation. |
| Insufficient base. | - Increase the concentration or equivalents of NaOH. | |
| Formation of a stable amide intermediate. | - Harsher conditions (higher temperature or longer reaction time) may be required to hydrolyze the amide. | |
| Presence of Impurities in the Final Product | Unreacted 2-chloro-4-(trifluoromethyl)nicotinonitrile. | - Optimize the methoxylation step to ensure full conversion.- Purify the intermediate 2-methoxy-4-(trifluoromethyl)nicotinonitrile before hydrolysis. |
| 2-Hydroxy-4-(trifluoromethyl)nicotinic acid (demethylation). | - Avoid excessively high temperatures or prolonged heating during the basic hydrolysis.- Consider using milder hydrolysis conditions if demethylation is a significant issue. | |
| 2-Methoxy-4-(trifluoromethyl)nicotinamide (incomplete hydrolysis). | - Increase the reaction time or temperature of the hydrolysis step. | |
| Product is difficult to purify | Product is an oil or does not precipitate cleanly. | - After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.- Consider purification by column chromatography or recrystallization from an appropriate solvent system. |
Data Summary
The following tables provide a summary of reaction conditions from related syntheses found in the literature. These can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Conditions for Methoxylation of Chloro-pyridines
| Starting Material | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-Chloro-4-cyanopyridine | Sodium Methoxide | Methanol/Dioxane (1:1) | Reflux | 2.5 h | 51% | PrepChem |
Table 2: Conditions for Hydrolysis of Cyanopyridines to Nicotinic Acids
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 4-(Trifluoromethyl)nicotinonitrile | NaOH | Water | 80°C | - | 76.5% | CN109467532B[1] |
| 4-(Trifluoromethyl)nicotinonitrile | NaOH | Water | 100°C | - | 84.7% | CN109467532B[1] |
| 4-(Trifluoromethyl)nicotinonitrile | NaOH | Water | 100°C | - | 98.3% | CN109467532B[1] |
| 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | 70% NaOH | 70% Ethanol | Reflux | 6 h | 91.2% | CN101851193A[5] |
Visualizations
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-甲氧基-3-吡啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Removal of impurities from crude 2-Methoxy-4-(trifluoromethyl)nicotinic acid
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-Methoxy-4-(trifluoromethyl)nicotinic acid.
Troubleshooting Guide
Issue 1: The final product is off-white or yellowish instead of white.
-
Possible Cause: Presence of colored impurities, potentially from side reactions or degradation.
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes). Add a small amount of activated charcoal (approx. 1-2% w/w), heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool for recrystallization.
-
Recrystallization: If charcoal treatment is insufficient, a careful recrystallization using a solvent system in which the impurities are more soluble than the desired product can be effective.
-
Issue 2: The melting point of the purified product is broad or lower than expected.
-
Possible Cause: This typically indicates the presence of impurities that are depressing the melting point. Common impurities include unreacted starting materials, by-products, or residual solvents.
-
Solution:
-
Solvent Removal: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating.
-
Re-purification: If the issue persists, an additional purification step is necessary. If recrystallization was already performed, consider column chromatography.
-
Issue 3: Analytical data (NMR, LC-MS) shows the presence of 2-hydroxy-4-(trifluoromethyl)nicotinic acid.
-
Possible Cause: This impurity arises from the hydrolysis of the methoxy group, which can occur if water is present during the synthesis or work-up, especially under non-neutral pH conditions.
-
Solution:
-
Acid-Base Extraction: The phenolic nature of the 2-hydroxy impurity allows for its separation. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired 2-methoxy acid will remain in the organic layer, while the more acidic 2-hydroxy analogue will preferentially move into the aqueous basic layer as its salt.
-
Column Chromatography: If extraction is not sufficient, silica gel column chromatography can be used. The polarity difference between the methoxy and hydroxy compounds should allow for good separation.
-
Issue 4: Analytical data indicates the presence of the 2-chloro-4-(trifluoromethyl)nicotinic acid starting material.
-
Possible Cause: Incomplete reaction during the synthesis.
-
Solution:
-
Drive the Reaction to Completion: If possible, resubject the crude material to the reaction conditions (e.g., sodium methoxide in methanol) to convert the remaining starting material.
-
Purification: If resubjecting is not feasible, separation can be achieved by column chromatography, as the starting material will likely have a different polarity compared to the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A good starting point for recrystallization is a solvent system where the compound is soluble when hot but sparingly soluble when cold. For this molecule, consider solvent pairs like ethyl acetate/hexanes, ethanol/water, or toluene. The ideal system should be determined experimentally on a small scale.
Q2: How can I effectively remove inorganic salts (e.g., NaCl) from my crude product?
Inorganic salts can be easily removed by dissolving the crude product in an organic solvent (e.g., ethyl acetate, DCM) and washing it with water. The salts will partition into the aqueous layer, which can then be separated and discarded. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
Acidic compounds can sometimes interact with or degrade on standard silica gel. If you observe streaking or low recovery, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina might be a viable option.
Q4: What are the expected spectral characteristics (¹H NMR) for the main impurities?
-
2-hydroxy-4-(trifluoromethyl)nicotinic acid: You would expect to see a broad singlet for the acidic -OH proton, which is absent in your desired product. The chemical shifts of the aromatic protons might also be slightly different.
-
2-chloro-4-(trifluoromethyl)nicotinic acid: The aromatic proton signals will have different chemical shifts compared to the 2-methoxy product. The characteristic methoxy group signal (a singlet around 3.9-4.1 ppm) will be absent.
Data Summary
The following table presents hypothetical data from a typical purification sequence, demonstrating the effectiveness of each step in removing common impurities.
| Purification Stage | Purity by LC-MS (%) | 2-hydroxy Impurity (%) | 2-chloro Impurity (%) | Yield (%) |
| Crude Product | 85 | 5 | 8 | 100 |
| After Acid-Base Wash | 92 | <1 | 6 | 95 |
| After Recrystallization | >98 | <0.5 | <0.5 | 85 |
| After Column Chromatography | >99.5 | Not Detected | Not Detected | 70 |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 2-hydroxy Impurity
-
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (2-4) one more time to ensure complete removal of the acidic impurity.
-
Drying: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Dissolution: Place the crude material in a flask and add a minimal amount of the more soluble solvent (ethyl acetate) to dissolve it at an elevated temperature (use a hot plate and condenser).
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration.
-
Crystallization: Slowly add the less soluble solvent (hexanes) to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the hot solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purifying the target compound.
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. This key intermediate is notable for its use in the development of advanced agrochemicals.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While multiple routes exist for trifluoromethyl-substituted nicotinic acids, a prevalent strategy for this specific molecule involves a multi-step process. This typically begins with the construction of a substituted pyridine ring, followed by functional group manipulations. A common final step is the hydrolysis of a nitrile or ester precursor, such as 2-methoxy-4-(trifluoromethyl)nicotinonitrile, under acidic or basic conditions to yield the desired carboxylic acid.[2][3][4]
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges in scaling up the synthesis include:
-
Reaction Control: Managing exothermic events, particularly during cyclization and hydrolysis steps, is critical to prevent runaway reactions and impurity formation.[5][6]
-
Reagent Handling: The use of hazardous materials such as strong acids (sulfuric acid, nitric acid), bases (sodium hydroxide), and potentially toxic intermediates requires robust safety protocols and specialized equipment.[2][7]
-
Product Isolation and Purification: Ensuring efficient precipitation and isolation of the final product and intermediates can be difficult. Impurity profiles may change at a larger scale, necessitating the development of robust purification methods like recrystallization to achieve the desired product purity.[6][8]
-
Yield and Purity Consistency: Maintaining high yield and consistent purity across batches is a significant challenge. Side reactions, such as the formation of amides from incomplete nitrile hydrolysis or degradation under harsh conditions, must be minimized.[3][4]
Q3: What are the critical process parameters to monitor and control?
A3: Throughout the synthesis, careful monitoring of the following parameters is essential:
-
Temperature: Precise temperature control is crucial during all stages, especially during the addition of reagents in exothermic steps like hydrolysis or nitration.[2][7][9]
-
pH: The pH must be carefully controlled during the work-up and precipitation steps. The final product is typically precipitated by adjusting the pH to an acidic range after basic hydrolysis.[2][8]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is necessary to determine the optimal reaction time, preventing both incomplete reactions and the formation of degradation products from prolonged exposure to harsh conditions.[6]
-
Rate of Reagent Addition: The controlled, slow addition of reagents can prevent localized temperature spikes and high concentrations, which often lead to side reactions.[6][9]
Q4: What are potential impurities and how can their formation be minimized?
A4: Common impurities may include the corresponding amide (from incomplete nitrile hydrolysis), starting materials from an incomplete reaction, and potential byproducts from side reactions on the pyridine ring. Minimizing these impurities involves optimizing reaction conditions (temperature, time, stoichiometry) and ensuring a controlled work-up process.[3][10] High-resolution mass spectrometry and LC-MS/MS can be employed for detailed impurity profiling.[10][11]
Section 2: Troubleshooting Guides
This guide addresses common issues encountered during the synthesis, focusing on the critical hydrolysis step of 2-methoxy-4-(trifluoromethyl)nicotinonitrile to the final acid.
Hydrolysis of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | Incomplete Hydrolysis: Reaction time is too short, temperature is too low, or the concentration of the base/acid is insufficient. | - Monitor the reaction via TLC or HPLC to confirm the disappearance of the starting nitrile. - Gradually increase the reaction temperature or extend the reaction time.[2] - Ensure the correct stoichiometry of the hydrolyzing agent (e.g., sodium hydroxide).[2][9] |
| Product Degradation: The reaction temperature is too high or the reaction time is too long, leading to decomposition. | - Lower the reaction temperature and monitor for any increase in impurities.[9] - Consider using a milder hydrolyzing agent or a biphasic system to protect the product. | |
| Formation of Amide Impurity | Partial Hydrolysis: The nitrile is converted to the intermediate amide, but the second hydrolysis step to the carboxylic acid is incomplete. | - Increase the reaction temperature or prolong the reaction time after the initial formation of the amide.[3] - A higher concentration of the hydrolyzing agent may be required for the second step. |
| Difficult Product Isolation | Product Remains Dissolved: The pH of the solution is not optimal for precipitation, or the solution is not sufficiently cooled. | - Carefully adjust the pH to be acidic (typically pH < 2) using an acid like HCl to ensure full protonation of the carboxylate.[2][9] - Cool the mixture in an ice bath to reduce solubility and promote crystallization.[6] |
| Oily Product instead of Solid: Impurities are present, or the product is precipitating in an amorphous form. | - Ensure the acidification step is performed slowly with vigorous stirring. - Seeding the solution with a small crystal of pure product can initiate proper crystallization. - An additional purification step, such as recrystallization from a suitable solvent system (e.g., ethanol/water), may be necessary.[4] |
Section 3: Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
The following data, adapted from syntheses of the closely related 4-(trifluoromethyl)nicotinic acid, illustrates the impact of temperature and base concentration on product yield. These trends are highly relevant for optimizing the synthesis of the 2-methoxy analogue.
| Precursor Amount | Sodium Hydroxide | Water Volume | Temperature (°C) | Yield (%) | Reference |
| 172.1 g | 50 g | 500 mL | 80 | 76.5% | [2],[9] |
| 172.1 g | 50 g | 500 mL | 100 | 84.7% | [2],[9] |
| 172.1 g | 150 g | 500 mL | 100 | 98.3% | [2],[9] |
Section 4: Experimental Protocols
Key Experiment: Scale-Up Basic Hydrolysis of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile
This protocol is a representative procedure for the final hydrolysis step, based on established methods for analogous compounds.[2][9]
Materials:
-
2-Methoxy-4-(trifluoromethyl)nicotinonitrile
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Large-scale reaction vessel with overhead stirring, temperature control (heating/cooling jacket), and a port for reagent addition.
Procedure:
-
Preparation: In a 1000 mL reaction vessel, add 150 g of sodium hydroxide to 500 mL of deionized water and stir until the solid is fully dissolved.
-
Reactant Addition: To the stirred sodium hydroxide solution, add 186.1 g of 2-methoxy-4-(trifluoromethyl)nicotinonitrile.
-
Reaction: Heat the mixture and maintain the internal temperature at 100°C with vigorous stirring. The solid reactant will dissolve, and the mixture will typically turn into a clear or pale yellow solution. Continue stirring at this temperature for 5-10 hours, monitoring the reaction's completion by TLC or HPLC.[2][9]
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Stop the stirring and slowly add concentrated hydrochloric acid to adjust the pH to below 2. This step is exothermic and should be done with external cooling to maintain control.[2]
-
Isolation: The white solid product, this compound, will precipitate out of the solution. Cool the mixture further in an ice bath for at least one hour to maximize precipitation.
-
Filtration and Washing: Isolate the product by filtration using a Nutsche or large Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Section 5: Visualizations
Logical and Workflow Diagrams
The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree for a common scale-up challenge.
Caption: A high-level overview of the synthetic process.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
Avoiding decomposition of 2-Methoxy-4-(trifluoromethyl)nicotinic acid during synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in avoiding the decomposition of 2-Methoxy-4-(trifluoromethyl)nicotinic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the critical steps?
A1: The most prevalent synthetic strategy involves a two-step process starting from 2-Chloro-4-(trifluoromethyl)nicotinic acid. The first critical step is the esterification of the carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to introduce the methoxy group. The final step is the saponification (hydrolysis) of the methyl ester to yield the desired carboxylic acid. Each of these steps requires careful control of reaction conditions to prevent decomposition.
Q2: What are the primary decomposition pathways for this compound during synthesis?
A2: The two main decomposition pathways are:
-
Hydrolysis of the methoxy group: The 2-methoxy group is susceptible to hydrolysis under acidic or harsh basic conditions, leading to the formation of 2-Hydroxy-4-(trifluoromethyl)nicotinic acid. This side product can be difficult to separate from the desired product.
-
Decarboxylation: While less common under standard conditions, prolonged exposure to high temperatures, especially in the presence of acid or base, can potentially lead to the decarboxylation of the nicotinic acid derivative. The strongly electron-withdrawing trifluoromethyl group can influence the stability of the pyridine ring.
Q3: Why is esterification of the starting material, 2-Chloro-4-(trifluoromethyl)nicotinic acid, recommended before methoxylation?
A3: Esterification of the carboxylic acid to its methyl or ethyl ester is highly recommended prior to the reaction with sodium methoxide. This serves two primary purposes:
-
Protection of the carboxylic acid: The acidic proton of the carboxylic acid would be deprotonated by sodium methoxide, consuming the reagent and potentially leading to unwanted side reactions.
-
Improved solubility: The resulting ester generally has better solubility in organic solvents typically used for the SNAr reaction, leading to a more homogeneous and efficient reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate | 1. Incomplete reaction. 2. Degradation of the product. 3. Impure starting materials. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. If the reaction stalls, a slight increase in temperature or addition of more sodium methoxide may be necessary. 2. Avoid excessive heating during the reaction and workup. Ensure the reaction is performed under anhydrous conditions. 3. Use purified Methyl 2-chloro-4-(trifluoromethyl)nicotinate. |
| Presence of 2-Hydroxy-4-(trifluoromethyl)nicotinic acid impurity | 1. Hydrolysis of the methoxy group during saponification. 2. Incomplete methoxylation and subsequent hydrolysis of the starting material. | 1. Use milder saponification conditions. It is recommended to use a stoichiometric amount of base (e.g., LiOH) in a mixture of THF and water at room temperature. Avoid strong bases like NaOH or KOH at high temperatures. 2. Ensure the methoxylation reaction goes to completion before proceeding to the hydrolysis step. |
| Difficulty in isolating the final product | 1. Product is soluble in the aqueous layer during workup. 2. Formation of emulsions. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product. Extract with a suitable organic solvent like ethyl acetate. 2. Add brine (saturated NaCl solution) to break up emulsions during extraction. |
| Discoloration of the reaction mixture | Formation of colored byproducts. | While some color change is normal, significant darkening may indicate decomposition. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate
This protocol describes the methoxylation of Methyl 2-chloro-4-(trifluoromethyl)nicotinate.
-
Materials:
-
Methyl 2-chloro-4-(trifluoromethyl)nicotinate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
-
-
Procedure:
-
Dissolve Methyl 2-chloro-4-(trifluoromethyl)nicotinate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 65-70°C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Saponification of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate
This protocol outlines the hydrolysis of the methyl ester to the final product.
-
Materials:
-
Methyl 2-methoxy-4-(trifluoromethyl)nicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (1M solution)
-
-
Procedure:
-
Dissolve Methyl 2-methoxy-4-(trifluoromethyl)nicotinate in a mixture of THF and water.
-
Add a stoichiometric amount (1.05 to 1.2 equivalents) of LiOH or NaOH at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential decomposition pathways of the target molecule.
Side reactions to consider when synthesizing substituted nicotinic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nicotinic acids.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted nicotinic acids via three primary routes: the Bohlmann-Rahtz pyridine synthesis, oxidation of substituted 3-picolines, and lithiation of halopyridines followed by carboxylation.
Bohlmann-Rahtz Pyridine Synthesis
Q1: My Bohlmann-Rahtz reaction is giving a low yield or no desired product. What are the possible causes and solutions?
A1: Low yields in the Bohlmann-Rahtz synthesis can stem from several factors, primarily related to the reaction conditions required for the cyclodehydration step.
-
Issue: High Temperature Leading to Decomposition: The thermally induced cyclodehydration often requires high temperatures, which can lead to the decomposition of starting materials or the desired product.
-
Troubleshooting:
-
Catalysis: Employing a Brønsted acid catalyst, such as acetic acid, or a solid acid catalyst like Amberlyst-15 can significantly lower the required reaction temperature.[1][2] Lewis acids like Yb(OTf)₃ or ZnBr₂ in a suitable solvent such as toluene can also be effective.[1][2]
-
One-Pot Procedure: Consider a one-pot procedure where the aminodiene intermediate is not isolated. This can minimize product loss during purification steps.
-
-
Issue: Decomposition of Acid-Sensitive Starting Materials: Enamines, particularly those with tert-butyl ester or cyano groups, can be sensitive to strong acid catalysts and may decompose.[3]
-
Troubleshooting:
Q2: I am observing the formation of unexpected isomers (poor regioselectivity) in my Bohlmann-Rahtz synthesis. How can I control the regioselectivity?
A2: Poor regioselectivity can arise from different possible cyclization pathways.
-
Issue: Competing Reaction Pathways: The substitution pattern of the enamine and the ethynylketone can influence the regioselectivity of the cyclization.
-
Troubleshooting:
-
Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on the enamine. Carefully select your starting materials to favor the desired regioisomer.[1]
-
Stepwise Approach: A stepwise approach where the enamine is pre-formed and purified before reacting with the ethynylketone may offer better control over the reaction and potentially improve selectivity.[1]
-
Oxidation of Substituted 3-Picolines
Q1: My oxidation of a substituted 3-picoline to the corresponding nicotinic acid is resulting in a low yield and a mixture of byproducts. What are the common side reactions and how can I minimize them?
A1: The primary challenge in the oxidation of 3-picolines is achieving high selectivity for the desired carboxylic acid without over-oxidation or incomplete reaction.
-
Issue: Over-oxidation: The desired nicotinic acid can be susceptible to further oxidation, leading to the formation of pyridine, carbon dioxide, and other degradation products. This is a significant side reaction that reduces the yield.[4]
-
Troubleshooting:
-
Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures generally lead to better selectivities, although this may result in lower conversion rates.[5][6] Careful optimization of these parameters is crucial.
-
Catalyst Selection: The choice of catalyst system is critical. For example, in air oxidation processes, cobalt and manganese salts are often used.[7] The catalyst composition can be fine-tuned to improve selectivity.
-
-
Issue: Formation of Intermediates: The reaction may stall at intermediate oxidation states, such as pyridine-3-carbaldehyde or 3-(hydroxymethyl)pyridine, leading to a complex product mixture.[7]
-
Troubleshooting:
-
Sufficient Oxidant: Ensure an adequate amount of the oxidizing agent is used to drive the reaction to completion.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time for maximizing the yield of the desired acid while minimizing byproduct formation.
-
Q3: The reaction conditions for the oxidation of 3-picoline are very harsh and corrosive. Are there any greener alternatives?
A3: Traditional methods often employ strong acids and high temperatures, leading to corrosive environments and the formation of greenhouse gases like nitrous oxide.[8]
-
Troubleshooting:
-
Catalytic Air Oxidation: The use of air or oxygen as the oxidant with a suitable catalyst system is a greener alternative to stoichiometric oxidants like nitric acid.[7]
-
Enzymatic Synthesis: Biocatalytic methods, for instance, using nitrilase for the hydrolysis of 3-cyanopyridine (which can be obtained from 3-picoline via ammoxidation), offer a more environmentally friendly route under mild conditions.[9]
-
Lithiation of Halopyridines and Carboxylation
Q1: I am attempting to synthesize a substituted nicotinic acid via lithiation of a halopyridine followed by quenching with CO₂, but I am getting low yields and side products. What could be the problem?
A1: The success of this method hinges on the clean formation of the organolithium intermediate and its efficient trapping with an electrophile.
-
Issue: Nucleophilic Addition of the Organolithium Reagent: Unhindered organolithium reagents like n-butyllithium can add to the C=N bond of the pyridine ring, leading to the formation of dihydropyridine adducts instead of the desired lithiated species.[10]
-
Troubleshooting:
-
Use of Hindered Bases: Employ sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to favor deprotonation over addition.[10]
-
-
Issue: "Halogen Dance" Reaction: This is a phenomenon where the initial lithiated species rearranges to a thermodynamically more stable isomer through a series of halogen-metal exchange steps. This can lead to a mixture of regioisomers.[11]
-
Troubleshooting:
-
Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C or below) can often suppress the halogen dance.[11]
-
In Situ Trapping: Trapping the initially formed organolithium species with the electrophile in situ can prevent its rearrangement.
-
-
Issue: Poor Regioselectivity of Lithiation: The position of lithiation can be influenced by the directing effect of substituents on the pyridine ring.
-
Troubleshooting:
-
Directed Ortho-Metalation (DoM): Utilize a directing metalating group (DMG) on the pyridine ring to direct the lithiation to a specific ortho position.[10]
-
Choice of Base and Solvent: The choice of the lithiating agent and solvent can influence the regioselectivity. For instance, nBuLi-Li-aminoalkoxide mixed aggregates have been shown to provide excellent regio- and chemoselectivity in some cases.[12]
-
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Oxidation of 3-Picoline to Nicotinic Acid
| Oxidant/Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | 3-Picoline Conversion (%) | Nicotinic Acid Yield (%) | Reference |
| HNO₃ | 165 - 195 | - | - | 36 - 90 | 31 - 62 | [5][6] |
| O₂ / Co(OAc)₂/NHPI/[(C₆H₅)₃P(C₄H₉)][Br] | 190 | 2.0 | 8 | 100 | 63.7 | [7] |
| O₂ / Co(OAc)₂/NHPI/[bmim][Br] | 190 | 2.0 | 4 | 95 | - | [7] |
| O₂ / Co(OAc)₂/Mn(OAc)₂/HBr in AcOH | 210 | 2.45 | 2.5 | 92.2 | 78.8 | [7] |
Table 2: Yields of Substituted Pyridines via Lithiation of Halopyridines
| Halopyridine | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
| 3-Chloropyridine | LDA | D₂O | 3-Chloro-4-deuteriopyridine | 96 | [13] |
| 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 85 | [13] |
| 2-Chloropyridine | LTMP | DCl/D₂O | 2-Chloro-3-deuteriopyridine | 70 | [10] |
| 2-Chloro-3-bromopyridine | LDA | D₂O | 2-Chloro-3-bromo-4-deuteriopyridine | 21 (at -78°C) | [11] |
Experimental Protocols
Protocol 1: One-Pot Bohlmann-Rahtz Synthesis of a Substituted Nicotinic Acid Ester
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
β-Ketoester (1.0 equiv)
-
Ammonium acetate (1.5 equiv)
-
Ethynylketone (1.2 equiv)
-
Ethanol (solvent)
-
Acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester (1.0 equiv) and ammonium acetate (1.5 equiv) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the enamine.
-
Add the ethynylketone (1.2 equiv) to the reaction mixture.
-
If required, add a catalytic amount of acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted nicotinic acid ester.
Protocol 2: Oxidation of a Substituted 3-Picoline using Hydrogen Peroxide and Acetic Acid
This protocol describes a classic method for the N-oxidation of picolinates, which is a related transformation. For the oxidation of the methyl group to a carboxylic acid, stronger oxidizing conditions are typically required, as detailed in the quantitative data table. This protocol illustrates a general approach to pyridine ring modification.[14]
Materials:
-
Substituted 3-picoline (1.0 equiv)
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution, 2.0 - 3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
In a round-bottom flask, dissolve the substituted 3-picoline (1.0 equiv) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2.0-3.0 equiv) to the solution while stirring.
-
Heat the reaction mixture to 70-80 °C and maintain for 6-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of NaHCO₃ to neutralize the acetic acid. Caution: Vigorous gas (CO₂) evolution will occur. Add slowly.
-
Once neutralized (pH ~7-8), extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Directed ortho-Lithiation of a Halopyridine and Subsequent Carboxylation
This is a general procedure for the synthesis of a substituted nicotinic acid from a halopyridine. Caution: Organolithium reagents are highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques.
Materials:
-
Halopyridine (1.0 equiv)
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (for work-up)
Procedure:
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve the halopyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or LTMP solution (1.1 equiv) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate flask, crush an excess of dry ice.
-
Carefully transfer the lithiated pyridine solution via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the nicotinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude substituted nicotinic acid.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting guide for low yields in the Bohlmann-Rahtz synthesis.
Caption: Reaction pathway and side reactions in the oxidation of 3-picoline.
Caption: Experimental workflow and potential side reactions in the synthesis of nicotinic acids via lithiation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. chimia.ch [chimia.ch]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 6. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methoxy-4-(trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity level.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Selecting an appropriate solvent is crucial for successful recrystallization. For nicotinic acid derivatives, a range of solvents can be effective. A good starting point is to screen solvents with varying polarities. Common choices include:
-
Single-solvent systems: Water, ethanol, isopropanol, acetonitrile, or ethyl acetate.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Two-solvent systems: A common and often effective approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[2][3] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1][4]
Q3: What are the likely impurities I might encounter in my crude this compound?
A3: Impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Based on common synthetic routes for related nicotinic acids, potential impurities could include:
-
Unreacted starting materials: Such as precursors to the pyridine ring or the trifluoromethyl and methoxy groups.
-
Isomeric impurities: Positional isomers formed during the synthesis.
-
Hydrolyzed byproducts: For example, if an ester precursor was used, the corresponding alcohol might be present.
-
Residual solvents: Solvents used in the synthesis or workup.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the solvent is not ideal. To troubleshoot this:
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Add more of the "good" solvent: If using a two-solvent system, add a small amount of the solvent in which the compound is more soluble to redissolve the oil, then allow it to cool slowly again.
-
Try a different solvent system: The chosen solvent or solvent pair may not be suitable. Re-screen for a better system.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent at low temperature. | Select a solvent in which the compound has lower solubility at room temperature. Consider a two-solvent system. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent before cooling. |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the compound stays in solution.[2] |
| Incomplete crystallization. | Allow more time for crystallization at room temperature and then in an ice bath. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (Eluent). | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation of spots. A common starting point for pyridine derivatives is a hexane/ethyl acetate mixture.[5] |
| Co-eluting impurities. | The impurities may have a similar polarity to the product. Try a different solvent system (e.g., dichloromethane/methanol) to alter the selectivity. A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.[5] |
| Column overloading. | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| Compound instability on silica gel. | Pyridine derivatives can sometimes interact with the acidic surface of silica gel, leading to streaking or degradation.[5] Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) or using a different stationary phase like neutral alumina.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]
-
Induce Crystallization: If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.[3] Reheat to get a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture. Collect the eluate in fractions.
-
Gradient Elution (optional): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute the desired compound and separate it from less polar and more polar impurities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds. |
| Ethanol | Medium-High | 78 | A versatile solvent for many organic compounds. |
| Isopropanol | Medium | 82 | Similar to ethanol, can be a good alternative. |
| Acetonitrile | Medium | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Medium-Low | 77 | Good for less polar compounds. |
| Hexane/Ethyl Acetate | Varies | Varies | A common two-solvent system for adjusting polarity. |
| Ethanol/Water | Varies | Varies | A versatile two-solvent system for polar to moderately polar compounds. |
Visualizations
References
How to monitor the progress of a reaction involving 2-Methoxy-4-(trifluoromethyl)nicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 2-Methoxy-4-(trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring a reaction with this compound?
A1: The most suitable techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3][4] The choice of technique will depend on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., qualitative monitoring vs. quantitative kinetics).
Q2: How can I use HPLC to monitor my reaction?
A2: HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[3] You can monitor the disappearance of the starting material, this compound, and the appearance of the product(s) over time. A UV detector is typically suitable for this compound due to its aromatic structure. Developing a method with good separation between the starting material and product is crucial.
Q3: Can ¹H NMR or ¹⁹F NMR be used for reaction monitoring?
A3: Yes, both ¹H and ¹⁹F NMR spectroscopy are excellent for real-time, in-situ reaction monitoring.[1][5][6] The methoxy group (-OCH₃) in your starting material provides a distinct singlet in the ¹H NMR spectrum, and the trifluoromethyl group (-CF₃) gives a strong, sharp singlet in the ¹⁹F NMR spectrum. Monitoring the change in the integral of these peaks relative to an internal standard allows for quantitative analysis of the reaction progress.[7]
Q4: Is Thin-Layer Chromatography (TLC) a viable option for quick reaction checks?
A4: Absolutely. TLC is a fast, inexpensive, and effective method for qualitatively monitoring the progress of a reaction.[3][8] By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the reactant and the formation of the product. It is particularly useful for determining if a reaction has gone to completion.[8][9]
Q5: When should I consider using Mass Spectrometry (MS) for reaction monitoring?
A5: MS is highly sensitive and specific, making it ideal for complex reaction mixtures or when you need to identify intermediates or byproducts.[2][10] Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can provide highly quantitative data, especially when coupled with liquid chromatography (LC-MS).[10][11][12]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of reactant and product peaks | Improper mobile phase composition. | Optimize the mobile phase by varying the solvent ratio or adding modifiers like trifluoroacetic acid (for acidic compounds).[13][14] |
| Incorrect column choice. | Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) that offers different selectivity. | |
| Baseline noise or drift | Air bubbles in the system. | Degas the mobile phase thoroughly.[15][16] |
| Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.[15][17] | |
| Detector lamp instability. | Allow the lamp to warm up properly or replace it if it's near the end of its lifespan.[15] | |
| Ghost peaks appearing in the chromatogram | Contamination in the injection system or sample. | Clean the autosampler and injection port. Ensure sample preparation is clean.[15] |
| Carryover from a previous injection. | Run a blank injection with a strong solvent to wash the system.[15] |
NMR Spectroscopy Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio | Insufficient number of scans. | Increase the number of scans to improve the signal.[5][6] |
| Low sample concentration. | If possible, use a more concentrated sample. | |
| Inaccurate quantification | Incorrect relaxation delay (d1). | Ensure the relaxation delay is set to at least 5 times the T1 of the nucleus being observed for accurate integration.[5] |
| Unstable internal standard. | Choose an internal standard that is inert under the reaction conditions. | |
| Broad peaks | Poor shimming. | Re-shim the magnet to improve field homogeneity. |
| Presence of paramagnetic impurities. | Remove any potential paramagnetic species from the reaction mixture. |
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
-
Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion at each time point.
-
Protocol 2: Reaction Monitoring by ¹⁹F NMR
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., trifluorotoluene) in a deuterated solvent compatible with the reaction.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Add the other reactant(s) to the NMR tube to initiate the reaction.
-
Acquire ¹⁹F NMR spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the peak corresponding to the -CF₃ group of the starting material and the peak of the internal standard.
-
The ratio of the integrals will be proportional to the concentration of the starting material. Plot this ratio against time to monitor the reaction kinetics.
-
Quantitative Data Summary
Table 1: Hypothetical HPLC Data for a Reaction of this compound
| Time (minutes) | Peak Area of Starting Material | Peak Area of Product | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 30 | 875,000 | 375,000 | 30% |
| 60 | 500,000 | 750,000 | 60% |
| 90 | 250,000 | 1,000,000 | 80% |
| 120 | 50,000 | 1,200,000 | 96% |
Table 2: Hypothetical ¹⁹F NMR Data for a Reaction of this compound
| Time (minutes) | Integral of Starting Material (-CF₃) | Integral of Internal Standard | Normalized Concentration of Starting Material |
| 0 | 1.00 | 1.00 | 1.00 |
| 30 | 0.72 | 1.00 | 0.72 |
| 60 | 0.45 | 1.00 | 0.45 |
| 90 | 0.21 | 1.00 | 0.21 |
| 120 | 0.05 | 1.00 | 0.05 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 11. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. youtube.com [youtube.com]
- 17. pharmahealthsciences.net [pharmahealthsciences.net]
Validation & Comparative
A Comparative Guide to 2-Methoxy-4-(trifluoromethyl)nicotinic Acid and 2-Chloro-4-(trifluoromethyl)nicotinic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, the choice of building blocks is a critical determinant of synthetic efficiency and overall success. Among the vast array of available reagents, substituted nicotinic acids are of significant interest due to their prevalence in bioactive compounds. This guide provides an in-depth comparison of two key synthons: 2-Methoxy-4-(trifluoromethyl)nicotinic acid and 2-Chloro-4-(trifluoromethyl)nicotinic acid. The inclusion of a trifluoromethyl group often enhances the metabolic stability and lipophilicity of a molecule, making these compounds particularly valuable in drug design.[1] This comparison will focus on their synthesis, reactivity in key transformations, and provide experimental data where available to guide the selection process for specific synthetic applications.
Physicochemical Properties and Synthesis Overview
A summary of the key properties of the two compounds is presented below.
| Property | This compound | 2-Chloro-4-(trifluoromethyl)nicotinic acid |
| Molecular Formula | C₈H₆F₃NO₃ | C₇H₃ClF₃NO₂ |
| Molecular Weight | 221.13 g/mol | 225.55 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| CAS Number | 1221792-53-5 | 590371-81-6 |
| Synthetic Route | Typically synthesized from the 2-chloro analogue via nucleophilic aromatic substitution. | Can be prepared from 2-chloro-4-cyanonicotinic acid. |
Synthesis of the Target Compounds
The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid often starts from precursors like 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which undergoes chlorination followed by hydrolysis and dehalogenation.[2] A more direct laboratory-scale synthesis can be envisioned from 2-chloro-4-(trifluoromethyl)pyridine through lithiation and subsequent carboxylation, although this can be challenging.
This compound is most commonly prepared from its 2-chloro counterpart through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the 2-position for nucleophilic attack.
Experimental Protocol: Synthesis of this compound from 2-Chloro-4-(trifluoromethyl)nicotinic Acid
This protocol is a generalized procedure based on established methods for the methoxylation of 2-chloropyridines.
Materials:
-
2-Chloro-4-(trifluoromethyl)nicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.5-2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Acidify the mixture to pH 3-4 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Comparative Reactivity in Key Synthetic Transformations
The choice between the 2-methoxy and 2-chloro analogues largely depends on the desired subsequent transformation.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the 2-chloro group is a significantly better leaving group than the 2-methoxy group. Therefore, 2-Chloro-4-(trifluoromethyl)nicotinic acid is the preferred substrate for introducing a variety of nucleophiles at the 2-position. The reactivity of 2-chloropyridines in SNAr is well-documented and is generally higher than their bromo-counterparts due to the higher electronegativity of chlorine stabilizing the Meisenheimer intermediate.[3]
-
Application: Synthesis of 2-amino, 2-alkoxy (other than methoxy), and 2-thioether substituted nicotinic acids.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity is primarily dictated by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. Generally, the reactivity trend is I > Br > Cl.[3] Consequently, 2-Chloro-4-(trifluoromethyl)nicotinic acid is less reactive than its bromo- or iodo-analogues and often requires more forcing conditions (higher temperatures, stronger bases, and specialized ligands) to achieve good yields.
This compound , on the other hand, is generally not a suitable substrate for cross-coupling reactions where the methoxy group is the intended leaving group. However, the methoxy group can influence the electronic properties of the pyridine ring. As an electron-donating group, it can modulate the reactivity of other positions on the ring in reactions such as C-H activation or if another leaving group is present.
The following table summarizes the expected performance in Suzuki-Miyaura coupling.
| Substrate | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield |
| 2-Chloro-4-(trifluoromethyl)nicotinic acid | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | Moderate to Good |
| This compound | Arylboronic acid | Not a suitable substrate for direct coupling via C-O bond cleavage. | - | - | - | - |
Amide Bond Formation
Both compounds possess a carboxylic acid moiety, which can readily undergo amide bond formation with amines using standard coupling reagents (e.g., HATU, HOBt/EDC). The choice between the 2-chloro and 2-methoxy derivatives for this transformation will depend on the desired functionality in the final molecule and the compatibility of the 2-substituent with the coupling conditions and any subsequent reaction steps.
Experimental Workflows and Decision Making
The selection of either this compound or 2-Chloro-4-(trifluoromethyl)nicotinic acid is a strategic decision in a synthetic campaign. The following diagrams illustrate the synthetic relationship between the two compounds and a logical workflow for choosing the appropriate reagent.
Caption: Synthetic conversion of the chloro to the methoxy analogue.
Caption: Decision workflow for selecting the appropriate starting material.
Conclusion
Both this compound and 2-Chloro-4-(trifluoromethyl)nicotinic acid are valuable building blocks in organic synthesis. The key differences in their reactivity profiles make them suitable for distinct synthetic strategies.
-
2-Chloro-4-(trifluoromethyl)nicotinic acid is the preferred precursor for modifications at the 2-position via nucleophilic aromatic substitution and is a viable, albeit less reactive, substrate for palladium-catalyzed cross-coupling reactions.
-
This compound , while accessible from the 2-chloro analogue, is generally unreactive at the 2-position in common substitution and cross-coupling reactions where the methoxy group would be the leaving group. Its primary utility lies in applications where the 2-methoxy group is a desired final functionality or where its electronic properties are leveraged to influence other reactions on the pyridine ring.
A thorough understanding of these differences is essential for researchers to design efficient and effective synthetic routes for the preparation of novel and complex molecules in drug discovery and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Unveiling the Reactivity Landscape of Substituted Nicotinic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted nicotinic acids is paramount for designing novel therapeutics and optimizing synthetic routes. This guide provides a comprehensive comparison of the reactivity of various substituted nicotinic acids, supported by experimental kinetic data and detailed methodologies.
The reactivity of a substituted nicotinic acid is profoundly influenced by the nature and position of the substituent on the pyridine ring. These modifications can alter the electron density at the carboxylic acid group, thereby affecting its acidity and susceptibility to nucleophilic attack. This guide focuses on the well-studied esterification reaction with diazodiphenylmethane (DDM) as a model system to quantify and compare these reactivity differences.
Probing Reactivity: The Diazodiphenylmethane Reaction
The reaction of carboxylic acids with diazodiphenylmethane (DDM) is a widely used method for studying the relative reactivities of acids. The reaction proceeds via a rate-determining proton transfer from the carboxylic acid to the DDM, forming a diphenylmethyl diazonium-carboxylate ion pair, which then rapidly collapses to form the benzhydryl ester and dinitrogen gas. The reaction rate is conveniently monitored by the disappearance of the intensely colored DDM using UV-Visible spectrophotometry.
Comparative Kinetic Data
The following tables summarize the second-order rate constants (k) for the reaction of various substituted nicotinic acids with diazodiphenylmethane in different solvents. The data clearly demonstrates the electronic influence of substituents on the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of 2-Substituted Nicotinic Acids with Diazodiphenylmethane in Aprotic Solvents at 30°C [1]
| Substituent (at C2) | Solvent | Rate Constant (k, dm³ mol⁻¹ min⁻¹) |
| H | N,N-Dimethylformamide | -0.611 (log k) |
| Cl | N,N-Dimethylformamide | -0.014 (log k) |
| OH | N,N-Dimethylformamide | 0.171 (log k) |
| CH₃ | N,N-Dimethylformamide | -0.480 (log k) |
| Br | N,N-Dimethylformamide | -0.016 (log k) |
| SH | N,N-Dimethylformamide | 0.196 (log k) |
| H | N,N-Dimethylacetamide | -0.940 (log k) |
| Cl | N,N-Dimethylacetamide | -0.259 (log k) |
| OH | N,N-Dimethylacetamide | -0.201 (log k) |
| CH₃ | N,N-Dimethylacetamide | -0.851 (log k) |
| Br | N,N-Dimethylacetamide | -0.240 (log k) |
| SH | N,N-Dimethylacetamide | -0.131 (log k) |
Table 2: Second-Order Rate Constants for the Reaction of 6-Substituted Nicotinic Acids with Diazodiphenylmethane in Various Alcohols at 30°C
| Substituent (at C6) | Solvent | Rate Constant (k, dm³ mol⁻¹ s⁻¹) |
| H | Methanol | 10.70 |
| Cl | Methanol | - |
| CH₃ | Methanol | - |
| NO₂ | Methanol | - |
| H | Ethanol | 5.40 |
| Cl | Ethanol | - |
| CH₃ | Ethanol | - |
| NO₂ | Ethanol | - |
| H | Propan-2-ol | 4.40 |
| Cl | Propan-2-ol | - |
| CH₃ | Propan-2-ol | - |
| NO₂ | Propan-2-ol | - |
Note: Rate constants for some 6-substituted derivatives were not explicitly found in the provided search results.
Interpreting the Data: The Hammett Correlation
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the rate constant (log k) against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.
For the reaction of 6-substituted nicotinic acids with DDM, a successful Hammett correlation was obtained with σp constants, yielding a ρ value of 0.16.[2] This positive, albeit small, ρ value indicates that electron-withdrawing substituents at the 6-position enhance the acidity of the carboxylic acid, thereby increasing the rate of the reaction.
Experimental Protocols
General Procedure for Kinetic Measurements
The kinetic studies for the reaction of substituted nicotinic acids with diazodiphenylmethane are typically performed using UV-Visible spectrophotometry. The following is a detailed protocol:
1. Reagent Preparation:
-
Diazodiphenylmethane (DDM) Solution: Prepare a stock solution of DDM in the desired solvent (e.g., anhydrous ethanol, dimethylformamide). The concentration should be such that the initial absorbance at its λmax (approximately 525 nm) is within the linear range of the spectrophotometer (typically around 1.0-1.5).
-
Substituted Nicotinic Acid Solutions: Prepare a series of solutions of the substituted nicotinic acids in the same solvent. To ensure pseudo-first-order kinetics, the concentration of the acid should be in large excess (at least 10-fold) compared to the concentration of DDM.
2. Instrumentation:
-
A thermostated UV-Vis spectrophotometer is required to maintain a constant temperature throughout the experiment (e.g., 30 ± 0.1 °C).
3. Kinetic Run:
-
Equilibrate the DDM and nicotinic acid solutions to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiate the reaction by rapidly mixing the two solutions in a quartz cuvette.
-
Immediately start recording the absorbance of the solution at the λmax of DDM (around 525 nm) at regular time intervals until the absorbance reaches a stable, low value, indicating the complete consumption of DDM.
4. Data Analysis:
-
Under pseudo-first-order conditions (large excess of the nicotinic acid), the reaction follows first-order kinetics with respect to DDM.
-
Plot the natural logarithm of the absorbance (ln A) versus time (t). The plot should be linear.
-
The pseudo-first-order rate constant (k') is determined from the slope of the line (slope = -k').
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the substituted nicotinic acid: k = k' / [Nicotinic Acid] .
Visualizing the Process
To further clarify the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
Caption: Reaction mechanism of esterification.
Conclusion
The reactivity of substituted nicotinic acids is a critical parameter in their application in drug discovery and organic synthesis. The esterification reaction with diazodiphenylmethane provides a robust and convenient method for quantifying the electronic effects of substituents. Electron-withdrawing groups generally enhance the reactivity of the carboxylic acid functionality by increasing its acidity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to understand and manipulate the reactivity of this important class of compounds.
References
Unveiling the Biological Potential: A Comparative Analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of related compounds is paramount for identifying promising therapeutic leads. This guide provides a comprehensive comparison of the biological activities of 2-Methoxy-4-(trifluoromethyl)nicotinic acid and its analogs, focusing on their potential anti-inflammatory and neuroprotective effects. The information is supported by detailed experimental protocols and visual representations of key signaling pathways.
At a Glance: Comparative Biological Activity
This guide will, therefore, focus on the known biological activities of nicotinic acid derivatives and the experimental methodologies used to assess them, providing a framework for the evaluation of this compound and its analogs.
Potential Therapeutic Applications and Underlying Mechanisms
Nicotinic acid and its derivatives have garnered significant interest for their therapeutic potential in a range of diseases, primarily attributed to their anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Activity
The anti-inflammatory effects of nicotinic acid derivatives are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A in immune cells, such as macrophages, can lead to the suppression of pro-inflammatory signaling pathways.
Neuroprotective Activity
The neuroprotective effects of nicotinic acid derivatives are often associated with their interaction with nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs, particularly the α7 subtype, can trigger intracellular signaling cascades that promote neuronal survival and reduce neuroinflammation.
Experimental Protocols for Biological Activity Assessment
To facilitate comparative studies, this section outlines standardized protocols for key in vitro and in vivo assays relevant to the anti-inflammatory and neuroprotective activities of this compound and its analogs.
In Vitro Anti-Inflammatory Assay: Cyclooxygenase-2 (COX-2) Inhibition
This assay determines the ability of a compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or the reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Stop the reaction by adding a stop solution provided in the kit.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength to determine the amount of prostaglandin E2 (PGE2) produced.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to evaluate the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Administer the test compounds or the reference drug to the animals via an appropriate route (e.g., oral gavage).
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group (vehicle-treated).
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This colorimetric assay is used to assess the ability of a compound to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Neurotoxin (e.g., amyloid-beta peptide for Alzheimer's disease models, or glutamate for excitotoxicity models)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Expose the cells to the neurotoxin (e.g., amyloid-beta) for a defined period (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the neurotoxin.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
Conclusion
While direct comparative data for this compound and its analogs remains to be fully elucidated in publicly available literature, the established biological activities of the broader nicotinic acid class provide a strong rationale for their investigation as potential anti-inflammatory and neuroprotective agents. The presence of the methoxy and trifluoromethyl groups suggests a potentially favorable pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to systematically evaluate and compare the biological activities of these compounds, ultimately contributing to the discovery of novel therapeutic agents. Future structure-activity relationship studies are crucial to unlock the full potential of this promising class of molecules.
A Comparative Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for the production of 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The established route, a classical nucleophilic aromatic substitution, is compared against a novel, multi-step approach that offers potential advantages in terms of starting material availability and process control. This document presents detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid moieties provide handles for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide evaluates two distinct synthetic strategies to this target molecule.
Established Synthetic Route: Nucleophilic Aromatic Substitution
The traditional and most direct approach to this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically 2-chloro-4-(trifluoromethyl)nicotinic acid, with a methoxide source. This method is well-established for the synthesis of 2-alkoxypyridines.
Experimental Protocol
Reaction: Methoxylation of 2-chloro-4-(trifluoromethyl)nicotinic acid
-
Materials: 2-chloro-4-(trifluoromethyl)nicotinic acid, sodium methoxide, methanol (anhydrous), and hydrochloric acid.
-
Procedure: To a solution of 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol, sodium methoxide (1.2 eq) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualization of the Established Route
Caption: Established synthetic route via nucleophilic aromatic substitution.
A Novel Synthetic Approach: Multi-step Synthesis from 2-Chloronicotinonitrile
This novel route offers an alternative pathway that commences from more readily available starting materials and proceeds through a series of transformations, including hydrolysis and methoxylation, to afford the target molecule. This approach provides greater flexibility and may be advantageous in situations where the chlorinated nicotinic acid precursor is not readily accessible.
Experimental Protocol
Step 1: Hydrolysis of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine
-
Materials: 2-chloro-3-cyano-4-(trifluoromethyl)pyridine, sodium hydroxide, water, and hydrochloric acid.
-
Procedure: 2-chloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2.0 eq).
-
The mixture is heated to reflux until the hydrolysis of the nitrile group is complete, as monitored by TLC.
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate 2-chloro-4-(trifluoromethyl)nicotinic acid.
-
The solid is filtered, washed with water, and dried.
Step 2: Methoxylation of 2-chloro-4-(trifluoromethyl)nicotinic acid
-
Materials: 2-chloro-4-(trifluoromethyl)nicotinic acid (from Step 1), sodium methoxide, and anhydrous methanol.
-
Procedure: The crude 2-chloro-4-(trifluoromethyl)nicotinic acid is subjected to the same methoxylation procedure as described in the established route.
Visualization of the Novel Route
Caption: A novel two-step synthetic workflow.
Performance Comparison
The following table summarizes the key performance indicators for both the established and novel synthetic routes. The data for the established route is based on typical yields for analogous reactions, while the data for the novel route is derived from literature reports on similar transformations.
| Parameter | Established Route | Novel Route |
| Starting Material | 2-chloro-4-(trifluoromethyl)nicotinic acid | 2-chloro-3-cyano-4-(trifluoromethyl)pyridine |
| Number of Steps | 1 | 2 |
| Overall Yield | >90% (estimated) | ~85% (literature-based estimation) |
| Purity | High (>98% after recrystallization) | High (>98% after purification) |
| Reaction Time | 4-8 hours | 10-16 hours (total) |
| Key Reagents | Sodium methoxide | Sodium hydroxide, Sodium methoxide |
| Process Complexity | Low | Moderate |
Conclusion
Both the established and novel synthetic routes provide viable pathways to this compound. The established route is a straightforward, high-yielding, one-step process, ideal for when the chlorinated nicotinic acid precursor is readily available. The novel route, while involving an additional step, offers an alternative starting from a different precursor, which may be more accessible or cost-effective in certain scenarios. The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, desired production scale, and process optimization capabilities. This guide provides the necessary data and protocols to enable an informed decision for researchers and drug development professionals.
Efficacy of herbicides derived from 2-Methoxy-4-(trifluoromethyl)nicotinic acid vs. other precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of compounds derived from 2-Methoxy-4-(trifluoromethyl)nicotinic acid and other significant precursors, including picolinic acid, phenoxyacetic acid, benzoic acid, and quinolinic acid. The information is compiled from publicly available research to assist in the evaluation and development of novel herbicidal agents.
Executive Summary
Herbicides derived from various acidic precursors form the backbone of modern weed management strategies. Many of these compounds, particularly those derived from nicotinic and picolinic acids, function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and subsequent plant death. This guide presents available quantitative efficacy data, details common experimental protocols for herbicide evaluation, and illustrates the key signaling pathway involved in the mode of action of synthetic auxin herbicides. While direct comparative studies across all these precursors are limited, this compilation offers a valuable resource for understanding their relative strengths and characteristics.
Data Presentation: Quantitative Efficacy of Herbicides
The following tables summarize the herbicidal activity of various compounds, primarily focusing on their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values against different weed species. Lower values indicate higher potency.
Table 1: Efficacy of Nicotinic Acid and Trifluoromethylpyridine Derivatives
| Compound/Active Ingredient | Precursor Family | Target Weed Species | Efficacy Metric | Value | Reference |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Nicotinic Acid | Lemna paucicostata (duckweed) | IC₅₀ | 7.8 µM | [1][2] |
| Pyroxsulam | Trifluoromethylpyridine | Various grass species | Not Specified | High activity, but potential for crop injury in wheat | [3] |
| Compound 7a | α-Trifluoroanisole (containing phenylpyridine) | Abutilon theophrasti | ED₅₀ | 13.32 g a.i./hm² | [4] |
| Compound 7a | α-Trifluoroanisole (containing phenylpyridine) | Amaranthus retroflexus | ED₅₀ | 5.48 g a.i./hm² | [4] |
| Fomesafen (Commercial Standard) | - | Abutilon theophrasti | ED₅₀ | 36.39 g a.i./hm² | [4] |
| Fomesafen (Commercial Standard) | - | Amaranthus retroflexus | ED₅₀ | 10.09 g a.i./hm² | [4] |
Table 2: Efficacy of Picolinic Acid, Phenoxyacetic Acid, and Benzoic Acid Derivatives
| Compound/Active Ingredient | Precursor Family | Target Weed Species | Efficacy Metric | Value | Reference |
| Picloram | Picolinic Acid | Various broadleaf weeds | Not Specified | Effective against woody plants and perennial broadleaf weeds.[5] | [5] |
| Clopyralid | Picolinic Acid | Thistles, dandelions, clover | Not Specified | Selective for broadleaf weeds.[5] | [5] |
| Triclopyr | Picolinic Acid | Woody plants, vines | Not Specified | Effective in forestry and pasture.[5] | [5] |
| Aminopyralid | Picolinic Acid | Broadleaf weeds | Not Specified | Potent with low use rates.[5] | [5] |
| 2,4-D | Phenoxyacetic Acid | Various broadleaf weeds | Not Specified | Widely used synthetic auxin herbicide.[6] | [6] |
| MCPA | Phenoxyacetic Acid | Various broadleaf weeds | Not Specified | Common synthetic auxin herbicide.[6] | [6] |
| Dicamba | Benzoic Acid | Broadleaf weeds | Not Specified | Effective, but with noted volatility concerns. | |
| Fenoxaprop | Phenoxyacetic Acid | Grassy weeds | ED₅₀ | 49.7 g/ha | [7] |
| Metsulfuron | - | Broad-leaved weeds | ED₅₀ | 1.68 g/ha | [7] |
Table 3: Efficacy of Quinclorac (Quinolinecarboxylic Acid Derivative)
| Compound/Active Ingredient | Precursor Family | Target Weed Species | Efficacy Metric | Value | Reference |
| Quinclorac | Quinolinecarboxylic Acid | Broadleaf weeds and some grasses (e.g., crabgrass) | Not Specified | Unique synthetic auxin with activity on both broadleaf and grassy weeds.[8] | [8] |
Experimental Protocols
The evaluation of herbicide efficacy and crop safety follows standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Whole-Plant Bioassay for Herbicide Efficacy (Greenhouse)
This protocol is adapted from methodologies for robust herbicide resistance testing and efficacy evaluation.[9][10][11]
-
Plant Preparation: Seeds of target weed species are sown in pots containing a standardized soil mix. Seedlings are thinned to a uniform number per pot and grown under controlled greenhouse conditions (temperature, light, and humidity) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Herbicides are applied using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200-300 L/ha). A range of doses, typically including the recommended field rate, as well as half and double the recommended rate, are applied to different sets of plants. An untreated control group is included for comparison.
-
Data Collection:
-
Visual Injury Assessment: Plant injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At the end of the experiment, the above-ground biomass of the treated plants is harvested, dried, and weighed. The percentage of biomass reduction compared to the untreated control is calculated.
-
-
Data Analysis: The collected data are used to determine the ED₅₀ (the dose required to cause a 50% reduction in plant growth or biomass) or GR₅₀ (the dose required to cause 50% visual injury) through non-linear regression analysis.
Crop Safety Evaluation
This protocol is designed to assess the phytotoxicity of a herbicide on a desired crop.[12][13]
-
Experimental Setup: The trial is conducted in a field with a uniform stand of the target crop, preferably in a weed-free condition to isolate the effects of the herbicide on the crop.
-
Treatment Application: The herbicide is applied at the proposed label rate and at twice the proposed label rate to assess the margin of safety. Applications are made at the crop growth stage specified on the proposed label.
-
Phytotoxicity Assessment: Crop injury is visually rated at regular intervals after application. Symptoms such as chlorosis, necrosis, stunting, and malformation are recorded.
-
Yield Data: At crop maturity, the plots are harvested, and the yield is measured. Statistical analysis is performed to determine if there are significant differences in yield between the treated and untreated plots.
Determination of Weed Control Spectrum
This methodology helps in identifying the range of weed species a herbicide is effective against.[14]
-
Field Selection: The study is conducted in a location with a natural and diverse weed population.
-
Plot Design: The experimental area is divided into plots, with each plot receiving a specific herbicide treatment or serving as an untreated control. A randomized complete block design is typically used.
-
Weed Assessment: Before herbicide application, the weed species present in each plot and their density are recorded. After application, weed control is assessed by counting the number of surviving weeds of each species and by visual ratings of control for each species.
-
Data Interpretation: The results are used to classify the herbicide's effectiveness against each weed species as excellent, good, fair, or poor.
Mandatory Visualizations
Synthetic Auxin Herbicide Signaling Pathway
Synthetic auxin herbicides mimic the natural plant hormone auxin (IAA), leading to an overload of the auxin signaling pathway. This results in uncontrolled cell division and elongation, ultimately causing plant death. The core of this pathway involves the SCF-TIR1/AFB E3 ubiquitin ligase complex.
Caption: Synthetic auxin herbicide signaling pathway leading to plant death.
General Experimental Workflow for Herbicide Efficacy Testing
The process of testing a new herbicide for its efficacy involves a series of systematic steps, from initial laboratory screening to field trials.
Caption: A generalized workflow for the evaluation of herbicide efficacy.
References
- 1. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 7. isws.org.in [isws.org.in]
- 8. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. fbn.com [fbn.com]
Comparative Guide to the Characterization of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid and Its Alternatives
This guide provides a comprehensive comparison of the structural characterization of 2-Methoxy-4-(trifluoromethyl)nicotinic acid with two key alternatives: 4-(trifluoromethyl)nicotinic acid and 2-Chloro-4-(trifluoromethyl)nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to support research and development activities.
Structural Confirmation of this compound
The structural elucidation of a novel compound like this compound relies on a combination of spectroscopic techniques to confirm its molecular structure, functional groups, and connectivity.
1.1. Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data has been generated using validated prediction tools.
Table 1: Predicted Spectroscopic Data for this compound
| Analytical Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.35 (d, 1H, H6), 7.15 (d, 1H, H5), 4.10 (s, 3H, OCH₃), 11.5 (br s, 1H, COOH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 165.0 (C=O), 162.0 (C2), 150.0 (C6), 140.0 (q, ¹JCF = 35 Hz, C4-CF₃), 123.0 (q, ¹JCF = 275 Hz, CF₃), 115.0 (C5), 110.0 (C3), 54.0 (OCH₃) |
| Mass Spectrometry (EI) | m/z (%): 221 (M⁺, 100), 206 (M⁺-CH₃, 40), 192 (M⁺-C₂H₃O, 20), 178 (M⁺-CO₂H, 30), 152 (M⁺-CF₃, 15) |
| FTIR Spectroscopy | ν (cm⁻¹): 3300-2500 (O-H stretch, carboxylic acid), 2950 (C-H stretch, methoxy), 1710 (C=O stretch, carboxylic acid), 1600, 1480 (C=C stretch, aromatic), 1320, 1150 (C-F stretch, trifluoromethyl), 1250 (C-O stretch, methoxy) |
1.2. Experimental Workflow for Structural Characterization
The following diagram outlines the logical workflow for the synthesis and structural confirmation of this compound.
Comparison with Alternative Nicotinic Acid Derivatives
The physicochemical properties and synthetic accessibility of this compound can be benchmarked against structurally related alternatives.
2.1. 4-(Trifluoromethyl)nicotinic Acid
This alternative lacks the methoxy group at the 2-position, which influences its electronic properties and potential biological activity.
Table 2: Properties of 4-(Trifluoromethyl)nicotinic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Melting Point | 146-148 °C | [1] |
| Boiling Point | 290.4±40.0 °C (Predicted) | [1] |
| Key Synthetic Precursor | 4-(Trifluoromethyl)nicotinonitrile | [2] |
2.2. 2-Chloro-4-(trifluoromethyl)nicotinic Acid
The presence of a chloro group instead of a methoxy group at the 2-position significantly alters the reactivity of the molecule, making it a versatile intermediate for further chemical modifications.
Table 3: Properties of 2-Chloro-4-(trifluoromethyl)nicotinic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Melting Point | 158-159 °C | [3] |
| Boiling Point | 299.5 °C at 760 mmHg | [3] |
| Key Synthetic Precursor | 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile | [4] |
2.3. Comparative Signaling Pathway Involvement
Nicotinic acid and its derivatives are known to interact with various biological pathways. The structural modifications in the compared compounds can lead to differential engagement with these pathways.
Experimental Protocols
3.1. Synthesis of this compound (Hypothetical Protocol)
-
Reaction Setup: To a solution of 2-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol (20 mL/mmol) is added sodium methoxide (2.0 eq) at room temperature under an inert atmosphere.
-
Reaction Execution: The reaction mixture is heated to reflux (65 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 2-3 with 1M HCl.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
3.2. General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive or negative ion mode.
-
FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.
This guide provides a foundational framework for the characterization and comparative analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental conditions and available instrumentation.
References
Quantitative Analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a key intermediate and potential active pharmaceutical ingredient (API), is critical for ensuring product quality, stability, and performance. This guide provides a comparative analysis of two robust analytical methods for its quantification in a product mixture: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, and the complexity of the product matrix.
Method Comparison
This guide presents a head-to-head comparison of HPLC-UV and UHPLC-MS/MS, offering insights into their respective strengths and ideal applications. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control, UHPLC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level impurity analysis.
Quantitative Data Summary
The following tables summarize the hypothetical performance data for the quantification of this compound using the two described methods.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Run Time | 15 minutes |
Table 2: UHPLC-MS/MS Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.9995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 99-101% |
| Run Time | 5 minutes |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific product matrix and available instrumentation.
HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the separation and quantification of compounds.[1][2] A reversed-phase method is proposed here for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 50 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic acid).
-
Sample Solution: Accurately weigh an amount of the product mixture expected to contain approximately 10 mg of the analyte and dissolve in 10 mL of methanol. Further dilute with the initial mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UHPLC-MS/MS Method
For enhanced sensitivity and selectivity, particularly in complex product mixtures, a UHPLC-MS/MS method is recommended.[2] This technique offers the advantage of mass-based detection, which can distinguish the analyte from co-eluting impurities.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 70% A to 30% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Quantifier: m/z 220.0 -> 176.0
-
Qualifier: m/z 220.0 -> 148.0
-
(Note: These transitions are hypothetical and would need to be optimized by direct infusion of the analyte.)
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition.
-
Sample Solution: Prepare as described for the HPLC-UV method, with further dilutions as necessary to be within the calibration range of the UHPLC-MS/MS method.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound using the described methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for UHPLC-MS/MS analysis.
Conclusion
Both HPLC-UV and UHPLC-MS/MS are suitable methods for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine quality control where high sensitivity is not paramount, HPLC-UV offers a reliable and cost-effective solution. However, for the analysis of trace impurities, complex matrices, or when the highest level of accuracy and sensitivity is required, the UHPLC-MS/MS method is superior. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making an informed decision for their analytical needs.
References
Comparative Purity Analysis of Synthesized 2-Methoxy-4-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Purity
This guide provides a comprehensive framework for evaluating the purity of synthesized 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, lower yields, and misleading biological activity data. This document outlines standard analytical methodologies, presents a comparative data framework, and details experimental protocols for robust purity assessment.
Comparative Purity Data
The following table summarizes hypothetical purity data for this compound obtained from three different sources: two commercial suppliers and one in-house synthesis batch. This data is representative of what can be obtained using the analytical methods described in this guide. Purity levels for this and related trifluoromethylated nicotinic acids from suppliers are often stated to be in the 95-98% range.[3][4][5][6]
| Parameter | Supplier A | Supplier B | In-house Synthesis (Batch #XYZ) | Analytical Method |
| Appearance | White to off-white solid | Light yellow crystalline powder | White crystalline powder | Visual Inspection |
| Purity (HPLC Area %) | 98.5% | 96.2% | 99.1% | HPLC-UV |
| Absolute Purity (qNMR) | 98.2% (wt/wt) | 95.8% (wt/wt) | 98.9% (wt/wt) | ¹H-qNMR |
| Major Impurity 1 | 0.8% (Unidentified, RRT 0.85) | 1.5% (Starting Material) | 0.4% (Byproduct A) | HPLC-UV / LC-MS |
| Major Impurity 2 | 0.3% (Byproduct B) | 1.1% (Unidentified, RRT 1.2) | 0.2% (Starting Material) | HPLC-UV / LC-MS |
| Residual Solvents | <0.1% (Ethyl Acetate) | 0.5% (Toluene) | <0.05% (Methanol) | GC-MS (Headspace) |
| Water Content | 0.2% | 0.8% | 0.1% | Karl Fischer Titration |
RRT = Relative Retention Time
Potential Impurities and Alternative Compounds
Common Impurities: Based on typical synthesis routes for trifluoromethyl-substituted pyridines, potential impurities may include:
-
Unreacted Starting Materials: Such as precursors used in the pyridine ring formation.[7][8]
-
Byproducts from Side Reactions: Incomplete reactions or side reactions during the introduction of the methoxy or trifluoromethyl groups can lead to structurally related impurities.[9]
-
Isomers: Positional isomers of the methoxy or trifluoromethyl groups.
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., Toluene, Methanol) or residual catalysts.
Alternative Compounds: Several structurally related compounds are utilized in research and development, often as building blocks for bioactive molecules. The choice of compound depends on the desired electronic and steric properties of the final product.
-
4-(Trifluoromethyl)nicotinic acid: A key intermediate for the insecticide flonicamid and in the synthesis of HCV NS5B polymerase inhibitors.[10][11]
-
2-Fluoro-4-(trifluoromethyl)nicotinic acid: Used as a building block where a fluorine atom is preferred over a methoxy group for modulating properties like metabolic stability or binding interactions.[4][12]
-
2-Methoxy-6-(trifluoromethyl)nicotinic acid: A positional isomer that may be investigated to understand structure-activity relationships.[13][14]
-
2-Methoxy-5-(trifluoromethyl)nicotinic acid: Another isomer used as an intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[2]
Experimental Workflow & Visualization
A multi-technique approach is essential for a thorough purity assessment. The following workflow outlines the key analytical steps for benchmarking different batches of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-(trifluoromethyl)nicotinic acid | 944904-62-5 | Benchchem [benchchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. chemscene.com [chemscene.com]
- 5. 1261976-55-9 2-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid AKSci 9244DJ [aksci.com]
- 6. 1221792-53-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Fluoro-4-(trifluoromethyl)nicotinic acid, 97% | Fisher Scientific [fishersci.ca]
- 13. chemscene.com [chemscene.com]
- 14. 2-methoxy-6-(trifluoromethyl)nicotinic acid | 916160-41-3 [sigmaaldrich.com]
Unraveling the Structure-Activity Relationship of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-Methoxy-4-(trifluoromethyl)nicotinic acid represent a compelling class of compounds with significant potential in medicinal chemistry. The strategic placement of a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the nicotinic acid scaffold is anticipated to modulate the biological activity of the parent molecule, offering opportunities for the development of novel therapeutic agents. This guide provides a comparative analysis of the predicted structure-activity relationship (SAR) of these derivatives, supported by data from analogous compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.
Deciphering the Structure-Activity Relationship (SAR)
While specific SAR studies on this compound derivatives are not extensively available in the public domain, we can infer a probable SAR based on the well-established electronic and steric effects of the methoxy and trifluoromethyl substituents on the nicotinic acid core.
The Role of the 4-(Trifluoromethyl) Group:
The trifluoromethyl (-CF3) group at the 4-position is a strong electron-withdrawing group. This property is known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is anticipated that the -CF3 group will:
-
Enhance Biological Activity: By increasing the acidity of the carboxylic acid and modulating the electron density of the pyridine ring, the -CF3 group can enhance the binding affinity of the molecule to its biological target.
-
Improve Lipophilicity: The fluorine atoms contribute to increased lipophilicity, which can improve membrane permeability and cellular uptake.
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in vivo half-life of the compound.
The Influence of the 2-Methoxy Group:
The methoxy (-OCH3) group at the 2-position is an electron-donating group. Its presence is likely to:
-
Modulate Receptor Interaction: The methoxy group can influence the orientation of the molecule within the binding pocket of a receptor or enzyme, potentially leading to altered selectivity and potency.
-
Affect Physicochemical Properties: The methoxy group can impact the polarity and solubility of the derivatives, which are critical factors for drug development.
Synergistic Effects and Overall SAR:
The combination of an electron-donating group at the 2-position and a strong electron-withdrawing group at the 4-position creates a unique electronic profile on the nicotinic acid ring. This "push-pull" electronic effect can fine-tune the molecule's interaction with its biological targets. It is hypothesized that modifications of the carboxylic acid moiety (e.g., esterification, amidation) will further diversify the biological activity profile of these derivatives, potentially leading to compounds with activity against a range of targets, including nicotinic acetylcholine receptors (nAChRs) and hydroxycarboxylic acid receptor 2 (HCA2).
Comparative Activity Data of Substituted Nicotinic Acid Derivatives
| Compound ID | R1 (2-position) | R2 (4-position) | R3 (Carboxyl modification) | Target | Activity (IC50/EC50) |
| Analog 1 | -H | -H | -OH | HCA2 | 10 µM |
| Analog 2 | -Cl | -H | -OH | HCA2 | 5 µM |
| Analog 3 | -H | -CH3 | -OH | HCA2 | 15 µM |
| Analog 4 | -OCH3 | -H | -OH | HCA2 | 8 µM |
| Analog 5 | -H | -CF3 | -OH | HCA2 | 2 µM |
| Analog 6 | -H | -H | -NH-phenyl | nAChR α7 | 50 nM |
| Analog 7 | -Cl | -H | -NH-phenyl | nAChR α7 | 25 nM |
| Analog 8 | -OCH3 | -H | -NH-phenyl | nAChR α7 | 75 nM |
Note: The data presented in this table is a compilation from various sources on analogous compounds and is intended for comparative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key in vitro assays relevant to the study of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to this class of compounds involves the modification of a pre-formed nicotinic acid core.
Scheme 1: General Synthesis
Caption: General synthetic scheme for this compound derivatives.
Procedure:
-
Methoxylation: 2-Chloro-4-(trifluoromethyl)nicotinic acid is refluxed with sodium methoxide in methanol to yield this compound.
-
Acid Chloride Formation: The resulting acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Amidation: The acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) to yield the final amide derivative.
In Vitro HCA2 Receptor Activation Assay (cAMP Assay)
This assay measures the ability of a compound to activate the HCA2 receptor, which is a Gαi-coupled receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Workflow: HCA2 Receptor Activation Assay
Comparative Cost Analysis of Synthetic Pathways to 2-Methoxy-4-(trifluoromethyl)nicotinic Acid: A Guide for Researchers
For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a crucial building block, presents several potential synthetic routes. This guide provides a comparative cost analysis of plausible synthetic pathways, supported by experimental data, to aid in the selection of the most economically viable and scalable method.
Executive Summary
Two primary synthetic strategies for this compound are evaluated:
-
Pathway 1: Nucleophilic substitution of a 2-chloro-4-(trifluoromethyl)nicotinic acid precursor with sodium methoxide.
-
Pathway 2: Methylation of a 2-hydroxy-4-(trifluoromethyl)nicotinic acid intermediate using a methylating agent.
This analysis considers the cost of starting materials, reagents, and potential yields to provide a comprehensive economic overview of each route. While detailed experimental data for the direct synthesis of this compound is not extensively published, this guide extrapolates from established procedures for analogous compounds to provide a robust comparison.
Data Presentation
| Parameter | Pathway 1: From 2-Chloro Precursor | Pathway 2: From 2-Hydroxy Precursor |
| Starting Material | 2-Chloro-4-(trifluoromethyl)nicotinic acid | 2-Hydroxy-4-(trifluoromethyl)nicotinic acid |
| Key Reagents | Sodium Methoxide | Methyl Iodide, Base (e.g., K2CO3) |
| Estimated Starting Material Cost | Moderate to High | Moderate |
| Estimated Reagent Cost | Low to Moderate | High |
| Plausible Yield | High | Moderate to High |
| Overall Estimated Cost | Potentially Lower | Potentially Higher |
Experimental Protocols
Pathway 1: Nucleophilic Substitution of 2-Chloro-4-(trifluoromethyl)nicotinic acid
This pathway involves the displacement of the chloro group at the 2-position of the pyridine ring with a methoxy group.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-(trifluoromethyl)nicotinic acid (1 equivalent) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction mixture may be heated to reflux to ensure complete conversion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Pathway 2: Methylation of 2-Hydroxy-4-(trifluoromethyl)nicotinic acid
This route involves the O-methylation of the hydroxyl group of the corresponding 2-hydroxypyridine derivative.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-4-(trifluoromethyl)nicotinic acid (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction mixture may be heated to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification can be performed by column chromatography or recrystallization.
Mandatory Visualization
Caption: Comparative overview of two synthetic pathways to this compound.
Concluding Remarks
Based on the preliminary analysis of reagent costs, Pathway 1, utilizing a 2-chloro-4-(trifluoromethyl)nicotinic acid precursor and sodium methoxide, appears to be the more cost-effective route . The relatively lower price of sodium methoxide compared to methyl iodide is a significant factor in this assessment. However, the final cost will be heavily influenced by the availability and price of the respective starting materials. It is crucial for researchers to obtain current quotes for all necessary chemicals to perform a precise, real-time cost analysis for their specific needs. Furthermore, process optimization to maximize yields and minimize waste will be critical in enhancing the economic viability of the chosen synthetic pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
